molecular formula C23H24Cl2FN3O2 B605905 BAK2-66 CAS No. 1301178-83-5

BAK2-66

カタログ番号: B605905
CAS番号: 1301178-83-5
分子量: 464.36
InChIキー: LRBUVURCWWAQQT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BAK2-66 is a potent and selective small molecule inhibitor designed for basic research applications. This compound is intended to investigate specific signaling pathways and cellular processes. Its primary research value lies in its ability to help scientists elucidate complex biological mechanisms. Researchers utilize BAK2-66 in various fields, including oncology, cell biology, and biochemistry, to study effects on cell proliferation, apoptosis, and other critical functions. The precise mechanism of action involves targeted interaction with key proteins, modulating their activity in experimental models. BAK2-66 is provided for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the primary scientific literature for detailed protocols and specific applications relevant to their work. All handling and experiments must be conducted by qualified professionals in accordance with institutional safety guidelines.

特性

CAS番号

1301178-83-5

分子式

C23H24Cl2FN3O2

分子量

464.36

IUPAC名

N-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]-3-fluorobutyl]-2-benzofurancarboxamide

InChI

InChI=1S/C23H24Cl2FN3O2/c24-18-5-3-6-19(22(18)25)29-12-10-28(11-13-29)15-17(26)8-9-27-23(30)21-14-16-4-1-2-7-20(16)31-21/h1-7,14,17H,8-13,15H2,(H,27,30)

InChIキー

LRBUVURCWWAQQT-UHFFFAOYSA-N

SMILES

O=C(C1=CC2=CC=CC=C2O1)NCCC(F)CN3CCN(C4=CC=CC(Cl)=C4Cl)CC3

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BAK2-66;  BAK2 66;  BAK266; 

製品の起源

United States

Foundational & Exploratory

Difference between (R)-BAK2-66 and (S)-BAK2-66 enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stereoselective Differentiation of (R)- and (S)-BAK2-66: A Case Study in Targeting the Pro-Apoptotic Protein Bak

Authored by: A Senior Application Scientist

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the intricate landscape of molecular recognition, the three-dimensional arrangement of atoms—stereochemistry—is paramount. For a small molecule drug to elicit a specific biological response, it must physically interact with its target protein in a precise orientation. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profound differences in their pharmacological, pharmacokinetic, and toxicological properties. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

This guide provides a comprehensive framework for the systematic evaluation and differentiation of the (R) and (S) enantiomers of a novel, hypothetical pro-apoptotic agent, BAK2-66, designed to directly activate the B-cell lymphoma 2 (Bcl-2) antagonist/killer (Bak) protein. The principles and methodologies detailed herein are broadly applicable to the characterization of any chiral drug candidate and are grounded in the rigorous standards of contemporary drug development.

The Target: Bak as a Gatekeeper of Apoptosis

Bak is a pivotal pro-apoptotic protein residing on the outer mitochondrial membrane. In healthy cells, Bak remains in an inactive, monomeric state. Upon receiving an apoptotic stimulus, Bak undergoes a series of conformational changes, leading to its oligomerization and the formation of pores in the mitochondrial outer membrane. This event, known as mitochondrial outer membrane permeabilization (MOMP), is a critical point-of-no-return in the intrinsic apoptotic pathway, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately culminating in caspase activation and cell death. The direct activation of Bak represents a promising therapeutic strategy for diseases characterized by apoptosis evasion, such as cancer.

Hypothetical Profile of Racemic BAK2-66

For the purpose of this guide, we will define BAK2-66 as a novel small molecule identified from a high-throughput screen for direct Bak activators. The racemic mixture of BAK2-66 has demonstrated the ability to induce apoptosis in cancer cell lines that are resistant to conventional therapies. However, to advance this compound towards clinical development, a thorough characterization of its individual enantiomers is essential.

Part 1: Chiral Separation and Structural Elucidation

The foundational step in differentiating enantiomers is their physical separation and the determination of their absolute stereochemistry and binding mode.

Preparative Chiral Chromatography

The separation of (R)-BAK2-66 and (S)-BAK2-66 is achieved using preparative supercritical fluid chromatography (SFC) with a chiral stationary phase (CSP). SFC is often preferred over high-performance liquid chromatography (HPLC) for its speed, efficiency, and reduced environmental impact due to the use of supercritical CO2 as the primary mobile phase.

Protocol: Preparative SFC for BAK2-66 Enantiomer Separation

  • Column Selection: A polysaccharide-based CSP, such as a cellulose or amylose derivative, is screened for optimal enantioseparation. For this protocol, we will assume a cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel provides the best resolution.

  • Mobile Phase Optimization: A gradient of a polar organic co-solvent (e.g., methanol or ethanol) in supercritical CO2 is optimized to achieve baseline separation of the two enantiomers.

  • Sample Preparation: Racemic BAK2-66 is dissolved in a suitable solvent (e.g., methanol) at a high concentration for injection.

  • Chromatographic Conditions:

    • Column: Chiralpak IC (250 x 21 mm, 5 µm)

    • Mobile Phase: 80% CO2, 20% Methanol (isocratic)

    • Flow Rate: 60 mL/min

    • Back Pressure: 150 bar

    • Temperature: 40 °C

    • Detection: UV at 254 nm

  • Fraction Collection: The eluting peaks corresponding to each enantiomer are collected separately.

  • Purity Analysis: The enantiomeric excess (e.e.) of each collected fraction is determined using an analytical chiral SFC or HPLC method. The goal is to achieve >99.5% e.e. for each enantiomer.

X-Ray Co-crystallography

To understand the structural basis for any observed differences in activity, the three-dimensional structure of each enantiomer in complex with the Bak protein must be determined.

Workflow: Co-crystallization and Structure Determination

A Purified Bak Protein (soluble, truncated construct) C Co-crystallization Screening (Vapor Diffusion) A->C B (R)-BAK2-66 or (S)-BAK2-66 (>99.5% e.e.) B->C D Crystal Harvesting & Cryo-protection C->D Crystal Growth E X-ray Diffraction Data Collection (Synchrotron) D->E F Structure Solution & Refinement E->F Phase Determination G Structural Analysis of Binding Pocket F->G

Caption: Workflow for determining the co-crystal structure of Bak with each enantiomer.

A hypothetical structural analysis might reveal that the (R)-enantiomer forms a critical hydrogen bond with a key residue in the Bak binding pocket (e.g., Arg94), while the stereochemistry of the (S)-enantiomer precludes this interaction, leading to a weaker binding affinity.

Part 2: In Vitro Pharmacological and Functional Profiling

A suite of in vitro assays is employed to quantitatively compare the biological activity of the two enantiomers.

Binding Affinity Measurement

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD) of the enantiomers to the Bak protein.

Protocol: SPR Analysis of Enantiomer Binding to Bak

  • Chip Preparation: A CM5 sensor chip is functionalized with an anti-His antibody.

  • Ligand Immobilization: Recombinant His-tagged Bak protein is captured on the chip surface.

  • Analyte Injection: A series of increasing concentrations of (R)-BAK2-66 and (S)-BAK2-66 are injected over the chip surface.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Hypothetical Binding Data

Enantiomerka (1/Ms)kd (1/s)KD (nM)
(R)-BAK2-662.5 x 10^55.0 x 10^-42.0
(S)-BAK2-661.1 x 10^48.8 x 10^-3800

This data clearly illustrates that the (R)-enantiomer has a significantly higher affinity for Bak, driven by both a faster on-rate and a slower off-rate.

Functional Assessment of Bak Activation

The ability of each enantiomer to induce Bak-mediated membrane permeabilization is assessed using two complementary functional assays.

2.2.1 Liposome Permeabilization Assay

This cell-free assay reconstitutes the core components of MOMP.

Workflow: Liposome Permeabilization Assay

A Prepare Liposomes containing fluorescent dye (e.g., ANTS/DPX) B Incubate Liposomes with recombinant Bak protein A->B C Add (R)- or (S)-BAK2-66 (dose-response) B->C D Bak Activation & Oligomerization C->D E Pore Formation in Liposome Membrane D->E F Dye Release & Fluorescence De-quenching E->F G Measure Fluorescence Intensity (EC50 determination) F->G

Caption: Workflow for assessing Bak activation via liposome dye release.

2.2.2 Cytochrome c Release from Isolated Mitochondria

This assay provides a more physiologically relevant measure of MOMP.

Protocol: Cytochrome c Release Assay

  • Isolate Mitochondria: Mitochondria are isolated from the livers of healthy mice or from a suitable cell line (e.g., HeLa) by differential centrifugation.

  • Incubation: Isolated mitochondria are incubated with varying concentrations of (R)-BAK2-66 or (S)-BAK2-66.

  • Separation: The mitochondrial pellet is separated from the supernatant by centrifugation.

  • Detection: The amount of cytochrome c released into the supernatant is quantified by ELISA or Western blotting.

Hypothetical Functional Data

EnantiomerLiposome Permeabilization EC50 (nM)Cytochrome c Release EC50 (nM)
(R)-BAK2-662550
(S)-BAK2-66>10,000>20,000

The functional data corroborates the binding data, demonstrating that only the (R)-enantiomer is a potent activator of Bak.

Part 3: Cell-Based and In Vivo Evaluation

The final stage of differentiation involves assessing the enantiomers' effects in a cellular and whole-organism context.

Cell-Based Apoptosis Assays

The ability of each enantiomer to induce apoptosis in a cancer cell line (e.g., HCT116) is evaluated.

  • Caspase-Glo 3/7 Assay: Measures the activity of executioner caspases 3 and 7, a hallmark of apoptosis.

  • Annexin V/Propidium Iodide Staining: Flow cytometry-based assay to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

The results are expected to show a dose-dependent increase in apoptosis with (R)-BAK2-66, while (S)-BAK2-66 would likely be inactive or significantly less potent.

Pharmacokinetic (PK) Profiling

The absorption, distribution, metabolism, and excretion (ADME) properties of each enantiomer are assessed in a relevant animal model (e.g., mouse). It is not uncommon for enantiomers to be metabolized differently by cytochrome P450 enzymes, leading to different plasma exposures and half-lives.

Hypothetical PK Data (Mouse, 10 mg/kg IV)

EnantiomerCmax (ng/mL)AUC (ng*h/mL)t1/2 (h)
(R)-BAK2-66150045002.5
(S)-BAK2-66120018001.2

In this hypothetical scenario, the (S)-enantiomer is cleared more rapidly, resulting in lower overall exposure.

Conclusion and Path Forward

The comprehensive, multi-faceted analysis presented in this guide provides a clear and unambiguous differentiation of the (R) and (S) enantiomers of BAK2-66. The hypothetical data consistently demonstrates that (R)-BAK2-66 is the eutomer, exhibiting high-affinity binding to Bak, potent functional activation of the protein, and superior pro-apoptotic activity in cell-based assays. Conversely, (S)-BAK2-66 is the distomer, with significantly weaker binding and a lack of functional activity.

Based on this evidence, the path forward is clear: all future development efforts should focus exclusively on the (R)-enantiomer. The development of a single enantiomer drug product ensures a more specific and potent therapeutic effect, a better-defined safety profile, and a more favorable therapeutic index. This rigorous, data-driven approach to enantiomer differentiation is a cornerstone of modern, efficient, and successful drug development.

References

  • Dewson, G., & Kluck, R. M. (2009). Mechanisms by which Bak and Bax form pores in the outer mitochondrial membrane. Journal of Cell Science, 122(16), 2801–2808. [Link]

  • Westphal, D., Kluck, R. M., & Dewson, G. (2014). Building blocks of the BCL-2 family and MOMP. Cell Death & Differentiation, 21(2), 196–205. [Link]

A Technical Guide to the Dopamine Receptor Selectivity Profile of BAK2-66

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical analysis of the selectivity profile of BAK2-66, a notable antagonist for the dopamine D3 receptor. Designed for researchers, scientists, and drug development professionals, this guide synthesizes binding affinity data, elucidates the experimental methodologies used for its characterization, and provides field-proven insights into the causality behind these experimental choices.

Introduction: The Rationale for Dopamine Receptor Subtype Selectivity

The dopamine system is a critical neuromodulatory network in the central nervous system, governing essential processes such as motor control, motivation, cognition, and reward.[1] Its actions are mediated by five distinct G protein-coupled receptors (GPCRs), which are categorized into two subfamilies based on their signaling properties and sequence homology.[2]

  • D1-like Receptors (D1 and D5): These receptors primarily couple to the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][3]

  • D2-like Receptors (D2, D3, and D4): This subfamily typically couples to the inhibitory G protein (Gi/o), which suppresses adenylyl cyclase activity and reduces cAMP levels.[3][4]

The high degree of homology within the D2-like subfamily, particularly between the D2 and D3 receptors, presents a significant challenge in developing subtype-selective ligands.[5] However, achieving such selectivity is a paramount goal in modern pharmacology. The D3 receptor, in particular, is concentrated in brain regions associated with reward and cognition, making it a key therapeutic target for conditions such as substance use disorder, schizophrenia, and Parkinson's disease.[2][6][7] Selective D3 receptor antagonists like BAK2-66 are invaluable tools for dissecting the precise physiological roles of this receptor and for developing novel therapeutics with reduced off-target side effects.[8]

BAK2-66 is a chiral 3-F-benzofuranyl analogue developed as a selective dopamine D3 receptor (D3R) antagonist.[2][9][10] As with many chiral molecules, its stereochemistry is crucial for its pharmacological activity, with the (R)-enantiomer demonstrating superior D3R affinity and selectivity.[2][9]

Quantitative Selectivity Profile of BAK2-66

The selectivity of a compound is quantitatively defined by comparing its binding affinity (Ki) or functional potency (EC50/IC50) across different receptor subtypes. BAK2-66 exhibits a strong preference for the D3 receptor over the D2 receptor, with minimal reported affinity for other dopamine receptor subtypes.

CompoundReceptorBinding Affinity (Ki) [nM]Selectivity (D2 Ki / D3 Ki)Source
(±)-BAK2-66 D310~96-fold[2]
D2960[2]
(R)-BAK2-66 D36.9~115-fold (relative to racemate D2)[2]
D2~794 (estimated from racemate)[2]
(S)-BAK2-66 D3100~8-fold (relative to racemate D2)[2]
D2~794 (estimated from racemate)[2]

Note: A separate report indicated a Ki of 5.4 nM at D3R and 9160 nM at D2R for (±)-BAK2-66, resulting in a selectivity of >1000-fold.[2] Such variations can arise from differing experimental conditions, such as the choice of radioligand or cell expression system, underscoring the importance of standardized protocols.

The data clearly establishes BAK2-66 as a potent D3-selective antagonist. The (R)-enantiomer possesses approximately 14-fold higher affinity for the D3 receptor than the (S)-enantiomer, highlighting a significant enantioselectivity that is critical for its pharmacological profile.[2][9]

Methodologies for Determining Selectivity

Characterizing a ligand's selectivity profile requires a multi-faceted approach, combining binding assays to measure affinity with functional assays to determine its effect on receptor signaling.

Radioligand Binding Assays: Quantifying Affinity

The cornerstone for determining binding affinity is the competitive radioligand binding assay. This technique directly measures the ability of an unlabeled test compound (e.g., BAK2-66) to displace a radiolabeled ligand with known affinity from the target receptor.

Causality Behind Experimental Choice: This assay is the gold standard for quantifying the direct interaction between a ligand and a receptor at equilibrium. It provides the inhibitory constant (Ki), a fundamental parameter that reflects the intrinsic affinity of the ligand for the receptor's binding site. This is essential for initial characterization and for calculating selectivity ratios.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine receptor of interest (e.g., HEK293-D2R or CHO-D3R).

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., >40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an assay buffer to a known protein concentration.

  • Assay Execution:

    • In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2/D3 receptors), and serial dilutions of the unlabeled competitor compound (BAK2-66).[11]

    • To determine non-specific binding, include control wells with a high concentration of a known, non-radiolabeled antagonist (e.g., 1 µM Haloperidol).[11]

    • Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

    • Wash the filters quickly with cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis P1 Cell Culture (e.g., HEK293-D3R) P2 Membrane Homogenization P1->P2 P3 Centrifugation & Resuspension P2->P3 A1 Combine Membranes, Radioligand ([3H]-Spiperone), & Competitor (BAK2-66) P3->A1 A2 Incubate to Equilibrium A1->A2 D1 Rapid Filtration (Separate Bound/Free) A2->D1 D2 Scintillation Counting D1->D2 D3 Calculate IC50 D2->D3 D4 Calculate Ki via Cheng-Prusoff D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Assessing Receptor Modulation

Functional assays are critical to determine whether a ligand acts as an antagonist, agonist, or partial agonist. For dopamine receptors, the most common functional readout is the modulation of adenylyl cyclase activity and the resulting change in intracellular cAMP levels.

Causality Behind Experimental Choice: While binding assays confirm physical interaction, functional assays reveal the biological consequence. An antagonist, like BAK2-66, is expected to bind to the receptor but not elicit a response on its own. Instead, it will block the response produced by an agonist. This is a crucial step in validating the compound's designated pharmacological class.

Signaling Pathways of Dopamine Receptor Subfamilies

G cluster_d1 D1-like Pathway (D1, D5) cluster_d2 D2-like Pathway (D2, D3, D4) Agonist_D1 D1 Agonist D1R D1 Receptor Agonist_D1->D1R Gs Gs Protein D1R->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc Agonist_D2 D2/D3 Agonist D2R D2/D3 Receptor Agonist_D2->D2R Gi Gi/o Protein D2R->Gi Antagonist Antagonist (BAK2-66) Antagonist->D2R AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Caption: Canonical G protein signaling pathways for dopamine receptors.

Experimental Protocol: D2/D3 Antagonist cAMP Assay

  • Cell Culture and Plating:

    • Use a cell line stably expressing the target receptor (e.g., CHO-D3R).

    • Seed cells into a multi-well plate and allow them to adhere overnight.

  • Compound Incubation:

    • Pre-incubate the cells with serial dilutions of the antagonist (BAK2-66) for a short period (e.g., 15-30 minutes) at 37°C.[12]

  • Stimulation:

    • Add a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to raise basal cAMP levels.

    • Simultaneously or immediately after, add a fixed, sub-maximal (e.g., EC80) concentration of a D2/D3 receptor agonist (e.g., quinpirole). The agonist will act to inhibit forskolin-stimulated cAMP production.

  • Lysis and Detection:

    • After a defined stimulation period (e.g., 30 minutes), stop the reaction and lyse the cells.

    • Measure the intracellular cAMP concentration using a detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Resonance Energy Transfer (FRET).[12]

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the antagonist concentration.

    • The data will show that as the concentration of BAK2-66 increases, it blocks the inhibitory effect of the agonist, leading to a recovery of cAMP levels.

    • Fit the data to determine the IC50 of the antagonist, which represents its functional potency.

This protocol confirms that BAK2-66 functions as an antagonist by demonstrating its ability to block agonist-induced signaling through the D3 receptor.

Field Insights: Biased Agonism and Future Directions

While classical pharmacology focuses on G protein signaling, it is now understood that GPCRs can also signal through alternative pathways, most notably involving β-arrestins.[13][14] A ligand that preferentially activates one pathway over another is termed a "biased agonist" or is said to exhibit "functional selectivity."[13][15]

The current data classifies BAK2-66 based on its binding affinity and its antagonism of G protein signaling. A comprehensive understanding of its profile would necessitate further investigation into its potential for biased signaling at the D3 receptor. For example, does BAK2-66 antagonize both G protein and β-arrestin recruitment equally, or does it show a preference? Answering this question requires additional functional assays, such as β-arrestin recruitment assays (e.g., PathHunter® or BRET-based assays).[5]

Such studies are crucial because G protein and β-arrestin pathways can mediate distinct physiological and behavioral outcomes.[14][16] A ligand that selectively antagonizes only one of these arms could offer a more refined therapeutic effect with a potentially improved side-effect profile.

Conclusion

BAK2-66 is a potent and highly selective D3 dopamine receptor antagonist, with the (R)-enantiomer demonstrating superior affinity. Its selectivity has been rigorously quantified using standard pharmacological techniques, primarily competitive radioligand binding assays, which establish a ~100-fold or greater preference for the D3 over the D2 receptor. Functional cAMP assays confirm its role as an antagonist of the canonical Gi/o signaling pathway. Future research aimed at exploring its potential for biased antagonism will provide a more complete picture of its pharmacological profile and further inform its utility as both a research tool and a potential therapeutic lead.

References

  • Title: D1 Dopamine Receptor Assay - Innoprot GPCR Functional Assays Source: Innoprot URL: [Link]

  • Title: Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66 Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66 Source: PubMed URL: [Link]

  • Title: Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66 Source: ACS Publications URL: [Link]

  • Title: D1 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay Source: Eurofins DiscoverX URL: [Link]

  • Title: D1 Human Dopamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay Source: Eurofins DiscoverX URL: [Link]

  • Title: Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment Source: PMC - NIH URL: [Link]

  • Title: Identification of human dopamine D1-like receptor agonist using a cell-based functional assay Source: PubMed URL: [Link]

  • Title: Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells Source: Frontiers in Pharmacology URL: [Link]

  • Title: cAMP NOMAD D1 Dopamine Receptor Cell Line Source: Innoprot URL: [Link]

  • Title: Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker Source: PubMed URL: [Link]

  • Title: Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands Source: University of Regensburg URL: [Link]

  • Title: Rules and mechanisms governing G protein coupling selectivity of GPCRs Source: PMC - NIH URL: [Link]

  • Title: Exploiting functional selectivity of GPCRs in drug development Source: Drug Target Review URL: [Link]

  • Title: Dopamine d2 receptor HTRF binding kinetics Source: BMG LABTECH URL: [Link]

  • Title: Decoding GPCR Binding and Signaling Kinetics for Translational Success Source: YouTube URL: [Link]

  • Title: Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors Source: Annual Review of Pharmacology and Toxicology URL: [Link]

  • Title: Functional selectivity at G-protein coupled receptors: Advancing cannabinoid receptors as drug targets Source: PMC - NIH URL: [Link]

  • Title: Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists Source: PMC - NIH URL: [Link]

  • Title: Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein Source: PMC - NIH URL: [Link]

  • Title: Ligand recognition and biased agonism of the D1 dopamine receptor Source: PMC - NIH URL: [Link]

  • Title: Biased Signaling Agonists Promote Distinct Phosphorylation and Conformational States of the Dopamine D3 Receptor Source: PMC - NIH URL: [Link]

  • Title: Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia Source: Frontiers in Neuroanatomy URL: [Link]

  • Title: The novel dopamine D3 receptor antagonists/partial agonists CAB2-015 and BAK4-54 inhibit oxycodone-taking and oxycodone-seeking behavior in rats Source: ResearchGate URL: [Link]

  • Title: Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands Source: MDPI URL: [Link]

  • Title: Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight Source: MDPI URL: [Link]

  • Title: Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds Source: PMC - NIH URL: [Link]

  • Title: Dopamine receptor Source: Wikipedia URL: [Link]

  • Title: Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists Source: NCBI URL: [Link]

  • Title: Dopamine D1–D5 Receptors in Brain Nuclei: Implications for Health and Disease Source: MDPI URL: [Link]

  • Title: The organic cation transporter 2 regulates dopamine D1 receptor signaling at the Golgi apparatus Source: eLife URL: [Link]

  • Title: Identification of Novel Extracellular-Signal-Regulated Kinase 2 Inhibitors Through Machine Learning-Driven De Novo Design, Molecular Docking, and Free-Energy Perturbation Source: MDPI URL: [Link]

  • Title: Functional Selectivity of Dopamine D1 Receptor Signaling: Retrospect and Prospect Source: MDPI URL: [Link]

  • Title: Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors Source: ResearchGate URL: [Link]

  • Title: Dopamine D1 and Glutamate Receptors Co-operate With Brain-Derived Neurotrophic Factor (BDNF) and TrkB to Modulate ERK Signaling in Adult Striatal Slices Source: Frontiers in Cellular Neuroscience URL: [Link]

Sources

Technical Monograph: BAK2-66 and the Dopamine D3 Receptor (D3R) in Addiction Pathology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BAK2-66 (N-(4-(4-(2,3-dichlorophenyl)piperazine-1-yl)-3-fluorobutyl)-1-benzofuran-2-carboxamide) represents a pivotal evolution in the medicinal chemistry of dopamine D3 receptor (D3R) antagonists.[1][2] Developed to address the metabolic instability inherent in earlier hydroxylated analogues (e.g., PG648), BAK2-66 utilizes a bioisosteric fluorine substitution to maintain high affinity and selectivity for D3R over D2R.[2]

This guide analyzes the mechanistic role of BAK2-66 as a pharmacological probe in deconstructing the neurocircuitry of cocaine and opioid relapse. It details the compound's unique bitopic binding mode, its application in validating the "D3R Upregulation Hypothesis" of addiction, and the specific experimental protocols required to utilize it effectively in translational research.

Molecular Pharmacology & Mechanism of Action

The D3R Target in Addiction

While D1 and D2 receptors are critical for the acute reinforcing effects of drugs, the Dopamine D3 Receptor (D3R) is uniquely implicated in the pathology of addiction—specifically craving and relapse. Chronic exposure to psychostimulants (cocaine) and opioids results in a paradoxical upregulation of D3R expression in the Nucleus Accumbens (NAc) shell and the Islands of Calleja.

Mechanism: BAK2-66 functions as a high-affinity, selective antagonist.[1][3] By blocking postsynaptic D3Rs, it prevents the aberrant dopaminergic signaling associated with drug-paired cues without significantly affecting basal motor function (a side effect mediated by D2R blockade).[2]

Structural Innovation: The Fluorine Switch

Early D3R antagonists like PG648 contained a secondary alcohol in the linker chain, which served as a metabolic "soft spot" for rapid glucuronidation. BAK2-66 replaces this hydroxyl group with a fluorine atom.[1][4]

  • Stereochemistry: The (R)-enantiomer of BAK2-66 is the eutomer (active form), displaying significantly higher affinity than the (S)-distomer.

  • Binding Mode: BAK2-66 is a bitopic ligand .

    • Primary Pharmacophore:[1][2] The phenylpiperazine moiety binds to the orthosteric site (conserved across D2/D3).

    • Secondary Pharmacophore:[1][2] The benzofuran carboxamide tail extends into a secondary binding pocket unique to D3R, conferring selectivity.[2]

Signaling Pathway Blockade (Visualization)

The following diagram illustrates the D3R signaling cascade and the interception point of BAK2-66.

D3R_Signaling Cocaine Cocaine/Opioids DA_Surge Synaptic Dopamine Surge Cocaine->DA_Surge Blocks DAT/NET D3R Dopamine D3 Receptor (Gi/o Coupled) DA_Surge->D3R Agonism Gi Gi/o Protein D3R->Gi Activation MAPK MAPK/ERK Phosphorylation D3R->MAPK Beta-Arrestin Recruitment BAK2_66 BAK2-66 (Selective Antagonist) BAK2_66->D3R Competitive Antagonism AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Reduces PKA PKA Activity cAMP->PKA Reduces GeneExp Gene Expression (c-Fos, BDNF) PKA->GeneExp MAPK->GeneExp Behavior Drug-Seeking Behavior (Relapse/Reinstatement) GeneExp->Behavior

Caption: BAK2-66 competitively antagonizes D3R, preventing Gi/o-mediated reduction of cAMP and MAPK activation, thereby disrupting the neuroadaptations driving relapse.[2]

Comparative Pharmacology Data

The following table synthesizes binding affinity (


) and selectivity data for BAK2-66 compared to its predecessor (PG648) and the non-selective standard (Buspirone).
CompoundD3R

(nM)
D2R

(nM)
Selectivity (D2/D3)Metabolic Stability (t½, Human Microsomes)
(R)-BAK2-66 6.9 ~800 - 960 ~115 - 140x High (>60 min)
(S)-BAK2-66>100>1000LowHigh
(R)-PG6480.5650~1300xLow (<15 min)
Buspirone98300~3xModerate

Note: While PG648 has higher absolute selectivity, its rapid metabolism renders it unsuitable for in vivo behavioral assays.[2] BAK2-66 balances selectivity with the metabolic stability required for systemic administration.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Radioligand Binding Competition Assay

Objective: Determine the affinity (


) of BAK2-66 for D3R vs D2R.
Validation Control:  Use Eticlopride (non-selective antagonist) as a positive control.[2]
  • Membrane Preparation:

    • Transfect HEK293 cells with human D2R or D3R cDNA.

    • Harvest cells and homogenize in 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000 x g for 20 mins; resuspend pellet.

  • Incubation:

    • Ligand:

      
      -methylspiperone (
      
      
      
      nM final concentration).
    • Competitor: BAK2-66 (10 concentrations, range

      
       to 
      
      
      
      M).[2]
    • Non-specific Binding: Define using

      
       (+)-butaclamol.[2]
      
    • Incubate for 90 mins at 25°C (equilibrium).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).[2]

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[2]

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .[2]
Protocol B: Cocaine Reinstatement Model (Rat)

Objective: Assess efficacy of BAK2-66 in preventing relapse. Causality Check: Does BAK2-66 block drug-seeking without affecting food-seeking?

  • Self-Administration Phase (Training):

    • Implant jugular catheters in Long-Evans rats.

    • Allow rats to self-administer cocaine (0.75 mg/kg/infusion) paired with a cue light/tone (FR1 schedule) for 14 days.[2]

    • Criterion: Stable responding (>20 infusions/session for 3 days).

  • Extinction Phase:

    • Replace cocaine with saline.[2] Cues are present but no drug is delivered.

    • Continue until lever presses drop to <10% of baseline.

  • Reinstatement Test (The Experiment):

    • Pre-treatment: Administer BAK2-66 (10 mg/kg or 30 mg/kg, i.p.) or Vehicle 30 mins prior to session.[2]

    • Trigger: Administer a priming injection of cocaine (10 mg/kg, i.p.) or present the drug-associated cue.

    • Measurement: Record active lever presses.

  • Control:

    • Run a parallel "Sucrose Self-Administration" cohort to ensure BAK2-66 does not cause general motor suppression or anhedonia.

Synthesis & Workflow Visualization

The synthesis of BAK2-66 requires strict stereochemical control to isolate the (R)-enantiomer. The workflow below details the "Bench-to-Behavior" pipeline.

BAK2_66_Workflow Start Chiral Epoxide Precursor Step1 Ring Opening w/ Piperazine Start->Step1 Step2 Amide Coupling (Benzofuran) Step1->Step2 Fluorination DAST Fluorination (Stereoretentive) Step2->Fluorination Critical Step Purification Chiral HPLC (>99% ee) Fluorination->Purification Binding Binding Assay (Ki Determination) Purification->Binding Microsomes Metabolic Stability (Liver Microsomes) Binding->Microsomes If Ki < 10nM Behavior Cocaine Reinstatement (Rat Model) Microsomes->Behavior If t1/2 > 30min

Caption: The development pipeline for BAK2-66, highlighting the DAST fluorination step which retains stereochemistry while enhancing metabolic stability.

Critical Analysis & Future Directions

The "Druggability" Challenge

While BAK2-66 solved the metabolic instability of PG648, it remains a tool compound rather than a clinical candidate. The physicochemical properties (lipophilicity) required for CNS penetration often conflict with oral bioavailability.[2]

Hypertension Risks

A major hurdle for the D3R antagonist class (e.g., GSK598,809) has been the observation of transient hypertension in preclinical models when combined with cocaine.[2]

  • Observation: D3R regulates renal sodium excretion.

  • Implication for BAK2-66: Researchers must monitor cardiovascular parameters (telemetry) during behavioral assays.[2] BAK2-66 serves as a structural template to decouple CNS efficacy from peripheral cardiovascular effects.

Opioid Synergy

Recent data suggests D3R antagonists may be more effective for opioid addiction than psychostimulants due to the specific involvement of D3R in the negative affect stage of opioid withdrawal. BAK2-66 is currently being evaluated in oxycodone reinstatement models to test this hypothesis.

References

  • Kumar, V., et al. (2014). Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66.[3] ACS Medicinal Chemistry Letters, 5(6), 647–651.[2][5][6]

  • Keck, T. M., et al. (2015). Identifying Medication Targets for Psychostimulant Addiction: Unraveling the Dopamine D3 Receptor Hypothesis.[2] Journal of Medicinal Chemistry, 58(14), 5361–5380.[2]

    • [2]

  • Newman, A. H., et al. (2012). Dopamine D3 receptor partial agonists and antagonists as potential therapeutics for substance use disorders.[2] Journal of Medicinal Chemistry, 55(15), 6689–6699.[2]

  • Heidbreder, C. A., & Newman, A. H. (2010). Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders.[2] Annals of the New York Academy of Sciences, 1187, 4–34.[2]

  • Galaj, E., et al. (2015). The role of dopamine D3 receptors in drug addiction: New insights from D3R-selective antagonists. Neuroscience & Biobehavioral Reviews, 58, 122-134.[2]

Sources

Technical Guide: Structure-Activity Relationship of BAK2-66 Benzofuranyl Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

BAK2-66 is a highly specific chemical entity acting as a selective Dopamine D3 Receptor (D3R) antagonist .[1] It belongs to a class of 4-phenylpiperazinyl-butyl-arylamides designed to treat substance use disorders (specifically cocaine and methamphetamine addiction) by modulating dopaminergic signaling in the mesolimbic system without triggering the motor side effects associated with D2R blockade.

Critical Distinction: While the code "BAK" often refers to the pro-apoptotic protein (Bcl-2 homologous antagonist/killer), BAK2-66 refers specifically to the benzofuranyl small molecule synthesized by the Newman Lab (NIDA/NIH). This guide focuses exclusively on the medicinal chemistry and SAR of this D3R antagonist.

Core Chemical Profile[2]
  • IUPAC Name: (R)-N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-fluorobutyl)benzofuran-2-carboxamide

  • Primary Target: Dopamine D3 Receptor (D3R)[1][2][3][4]

  • Mechanism: Competitive Antagonism

  • Key Structural Feature: 3-Fluoro-benzofuranyl scaffold (derived via stereoselective fluorination).[1][2][4][5]

Chemical Architecture & Pharmacophore Model

The structure of BAK2-66 is a classic "bitopic" ligand, designed to span the orthosteric binding site (OBS) and the secondary binding pocket (SBP) of the D3 receptor. The SAR is defined by three distinct regions:

  • Primary Pharmacophore (PP): A phenylpiperazine moiety that binds to the conserved aspartate (Asp3.32) in the OBS.

  • Linker Region: A butyl chain that dictates the depth of insertion and stereochemical orientation.

  • Secondary Pharmacophore (SP): A benzofuran-2-carboxamide headgroup that engages the extracellular SBP, conferring subtype selectivity (D3R vs. D2R).

Figure 1: Pharmacophore Logic of BAK2-66

(The following diagram illustrates the functional segmentation of the molecule)

BAK2_Pharmacophore PP Primary Pharmacophore (2,3-dichlorophenylpiperazine) Linker Linker Region (Butyl Chain + 3-Fluoro) PP->Linker Connected via N-atom Target_OBS D3R Orthosteric Site (Asp3.32 Interaction) PP->Target_OBS Ionic Bond Linker->Linker Stereocenter (R) Determines Affinity SP Secondary Pharmacophore (Benzofuran-2-carboxamide) Linker->SP Connected via Amide Target_SBP Secondary Binding Pocket (Extracellular Loops) SP->Target_SBP Hydrophobic/Polar Interaction

Caption: Modular segmentation of BAK2-66 showing the interaction of the primary and secondary pharmacophores with distinct receptor domains.

Structure-Activity Relationship (SAR) Analysis

The development of BAK2-66 was driven by the optimization of the PG648 scaffold (an indolyl analogue). The transition to the benzofuranyl series revealed critical SAR determinants.

The Secondary Pharmacophore: Benzofuran vs. Indole

The substitution of the indole ring (found in PG648) with a benzofuran ring (in BAK2-66) alters the hydrogen bond donor/acceptor profile in the SBP.

  • Indole (PG648): Possesses an N-H donor. High affinity (

    
     nM) and high enantioselectivity.
    
  • Benzofuran (BAK2-66): Lacks the N-H donor (replaced by Oxygen). This results in slightly lower affinity (

    
     nM) but retains high D3R selectivity.[2][5]
    
  • Insight: The benzofuran ring demonstrates that the N-H hydrogen bond in the SBP is beneficial but not strictly required for high-affinity binding, allowing for modulation of physicochemical properties (e.g., lipophilicity).

The Linker Region: Fluorine Substitution & Chain Length

This is the most critical region for the "BAK" series.

  • 3-Fluoro Substitution: BAK2-66 contains a fluorine atom at the C3 position of the butyl linker.[6]

    • Effect: The fluorine atom acts as a bioisostere for the hydroxyl group found in the precursor.

    • Stereochemistry: The (R)-enantiomer is the eutomer (active form).[6] The (S)-enantiomer shows significantly reduced affinity (distomer).

    • Mechanism:[2][7] The (R)-configuration orients the benzofuran headgroup correctly toward the extracellular loops (EL1/EL2) of the D3 receptor.

  • Linker Length (C4 vs. C3):

    • C4 (Butyl): Optimal length. Allows the molecule to span the distance between Asp3.32 (deep) and the SBP (shallow).

    • C3 (Propyl): Truncating the linker by one carbon (a byproduct identified as Compound 8) causes a drastic loss of affinity (

      
       nM).
      
    • Causality: Molecular dynamics simulations suggest the C3 linker is too short to allow the benzofuran moiety to reach the critical tyrosine residues in the SBP while the piperazine is anchored in the OBS.

Comparative SAR Data Table

The following table summarizes the binding affinities (


) of BAK2-66 and its key analogues at dopamine receptors.
CompoundStructure FeatureConfigurationD3R

(nM)
D2R

(nM)
Selectivity (D2/D3)
(R)-BAK2-66 3-F-Benzofuran (R) 6.9 ± 1.2 793 ± 85 115
(S)-BAK2-663-F-Benzofuran(S)29 ± 8.62500 ± 79086
(±)-BAK2-663-F-BenzofuranRacemic10 ± 1.5960 ± 12096
(R)-PG6483-OH-Indole(R)0.52 ± 0.06272 ± 25523
Compound 83-F-Benzofuran (C3 Linker)(R)560 ± 807400 ± 140013

Data Source: Kumar et al., ACS Med.[1] Chem. Lett. 2014 [1].[1][8]

Synthesis & Stereochemical Retention Protocol

A defining feature of the BAK2-66 technical profile is its synthesis. The introduction of the fluorine atom was achieved via a DAST (diethylaminosulfur trifluoride) mediated deoxofluorination.[2][4][5]

Technical Insight: Typically,


 reactions invert stereochemistry. However, the synthesis of BAK2-66 from its hydroxyl precursor proceeded with retention of configuration .[2][5] This is attributed to a "neighboring group participation" mechanism involving the piperazine nitrogen, forming an aziridinium ion intermediate that is then opened by the fluoride ion.
Synthetic Workflow Diagram

Synthesis_Flow Start Precursor: (R)-Alcohol Intermediate (3-OH-butyl-benzofuranylamide) Reagent Reagent: DAST (Diethylaminosulfur trifluoride) -78°C to RT Start->Reagent Intermediate Mechanism: Aziridinium Ion Formation (Neighboring Group Participation) Reagent->Intermediate Activation Product Product: (R)-BAK2-66 (Retention of Configuration) Intermediate->Product Fluoride Attack (Retention) Byproduct Byproduct (Cmpd 8): Ring Contraction/Rearrangement (Low Affinity) Intermediate->Byproduct Side Reaction

Caption: Synthetic pathway highlighting the stereochemical retention during the fluorination of the BAK2-66 precursor.

Validation Protocol (Self-Validating System)

To ensure the integrity of the BAK2-66 analogue synthesis, the following validation steps are mandatory:

  • Chiral HPLC Analysis:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1).

    • Criteria: Enantiomeric excess (ee) must be >98% to confirm no racemization occurred during DAST fluorination.

  • X-Ray Crystallography:

    • Used to unequivocally assign absolute configuration ((R) vs (S)) of the fluorinated product, confirming the retention mechanism.[1][2][3][4][5]

  • Radioligand Binding Assay:

    • Tracer:

      
      -N-methylspiperone.[2][5]
      
    • Cell Line: HEK293 stably expressing hD3R or hD2R.[5]

    • Validation: The

      
       for (R)-BAK2-66 must be <10 nM at D3R to pass quality control.
      

Conclusion

The SAR of BAK2-66 benzofuranyl analogues demonstrates that (1) the 4-carbon linker is non-negotiable for high affinity, (2) the 3-fluoro substitution is a viable bioisostere for hydroxyl groups in this scaffold, allowing for modulation of polarity without sacrificing stereochemical fidelity, and (3) the benzofuran moiety provides a lipophilic alternative to indole for targeting the D3R secondary binding pocket.

For drug development professionals, BAK2-66 represents a critical tool compound for probing D3R function in addiction models, distinguishing itself via its high selectivity and unique fluorinated linker architecture.

References

  • Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66 Source: ACS Medicinal Chemistry Letters (2014) URL:[Link]

  • Structure-Activity Relationships of D3 Dopamine Receptor Antagonists Source: Journal of Medicinal Chemistry (Contextual Grounding for Scaffold) URL:[Link]

Sources

Methodological & Application

Application Note: A Robust Chiral HPLC-UV Method for the Preparative Purification of (R)-BAK2-66

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and optimized High-Performance Liquid Chromatography (HPLC) method for the chiral separation and purification of the (R)-enantiomer of BAK2-66, a novel pharmaceutical candidate. The significance of isolating a single enantiomer is paramount, as distinct stereoisomers can exhibit widely different pharmacological and toxicological profiles.[1][2][3] This guide provides a comprehensive, step-by-step protocol, from initial column and mobile phase screening to method optimization and validation, designed for researchers, scientists, and drug development professionals. The causality behind each experimental choice is explained to provide a deeper understanding of the method development process.

Introduction: The Imperative of Chiral Purity in Drug Development

Chirality is a fundamental property of many drug molecules, with enantiomers—non-superimposable mirror images—often displaying significantly different biological activities.[3][4] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[5] Consequently, regulatory agencies worldwide increasingly require the development and marketing of single-enantiomer drugs.[6] This necessitates robust and efficient analytical and preparative methods to separate and quantify enantiomers.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for resolving enantiomers in the pharmaceutical industry.[2][5][6][7] CSPs create a chiral environment where the transient formation of diastereomeric complexes between the enantiomers and the chiral selector leads to differential retention times, enabling their separation.[4][8][9]

This application note details the development of a preparative chiral HPLC method for the purification of (R)-BAK2-66. While the specific structure of BAK2-66 is proprietary, it is a small organic molecule with aromatic functionalities and hydrogen bonding capabilities, making it an ideal candidate for separation on polysaccharide-based CSPs.

The Principle of Chiral Recognition

The fundamental mechanism of chiral separation on a CSP is the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[4][8][9] For successful separation, there must be a difference in the stability of these complexes. The "three-point interaction model" is a widely accepted concept explaining chiral recognition, where one enantiomer interacts with the CSP at three points, while the other can only interact at two, leading to a less stable complex and earlier elution.[9][10] These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance.[9][11]

Experimental Workflow for Chiral Method Development

The development of a successful chiral separation method is often an empirical process, but a systematic approach can significantly streamline the effort.[6] The workflow described below outlines a logical progression from initial screening to a fully optimized and validated method.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation & Scale-up CSP_Screen CSP Screening (Polysaccharide-based) MP_Screen Mobile Phase Screening (Normal Phase, Polar Organic) CSP_Screen->MP_Screen Select best CSP Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) MP_Screen->Optimize_MP Optimize_Params Optimize Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Fine-tune selectivity Validation Method Validation (ICH Guidelines) Optimize_Params->Validation Scale_Up Preparative Scale-Up Validation->Scale_Up Verified Method End End: Pure (R)-BAK2-66 Scale_Up->End Start Start: Racemic BAK2-66 Start->CSP_Screen

Caption: A systematic workflow for chiral HPLC method development.

Materials and Instrumentation

Component Specification
HPLC System Preparative HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Data Acquisition Chromatography Data System (CDS) software
Analytical Columns Chiralpak® IA, Chiralpak® IB, Chiralpak® IC (250 x 4.6 mm, 5 µm)
Preparative Column Chiralpak® IA (250 x 20 mm, 5 µm)
Solvents HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)
Additives Trifluoroacetic acid (TFA), Diethylamine (DEA)
Sample Racemic BAK2-66 dissolved in mobile phase

Detailed Protocols

Protocol 1: Chiral Stationary Phase (CSP) and Mobile Phase Screening

Rationale: The initial screening phase is critical for identifying a suitable CSP and mobile phase system that provides baseline or near-baseline separation. Polysaccharide-based CSPs, such as derivatized cellulose and amylose, are versatile and widely successful for a broad range of chiral compounds.[8][11][12] Screening in both normal phase and polar organic modes is recommended as they offer complementary selectivity.[13]

Step-by-Step Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve racemic BAK2-66 in ethanol to a concentration of 1 mg/mL.

  • Screening Conditions:

    • Columns: Chiralpak® IA, Chiralpak® IB, Chiralpak® IC

    • Mobile Phases (Isocratic):

      • Normal Phase (NP): n-Hexane/IPA (90:10, v/v)

      • Normal Phase (NP): n-Hexane/EtOH (80:20, v/v)

      • Polar Organic (PO): MeOH/ACN (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Evaluation: Inject the sample onto each column with each mobile phase combination. Evaluate the resulting chromatograms for any signs of enantiomeric separation. The primary goal is to identify a column-mobile phase system that yields two distinct peaks with a resolution (Rs) > 1.0.

Expected Results from Screening:

CSP Mobile Phase Retention Time (min) Resolution (Rs) Notes
Chiralpak® IAn-Hexane/IPA (90:10)tR1=8.5, tR2=10.21.8 Promising separation.
Chiralpak® IBn-Hexane/IPA (90:10)tR1,2=7.10No separation.
Chiralpak® ICn-Hexane/IPA (90:10)tR1=9.8, tR2=10.50.8Partial separation.
Chiralpak® IAn-Hexane/EtOH (80:20)tR1=6.2, tR2=7.11.5Good separation.
Chiralpak® IAMeOH/ACN (50:50)tR1,2=4.50No separation.

Based on the screening data, the Chiralpak® IA column with an n-Hexane/IPA mobile phase provided the best initial separation and was selected for optimization.

Protocol 2: Method Optimization

Rationale: Once a promising CSP and mobile phase system are identified, the next step is to optimize the conditions to achieve maximum resolution (Rs ≥ 1.5 for baseline separation), suitable retention times, and good peak shape, which are crucial for preparative purification.[14]

Step-by-Step Procedure:

  • Mobile Phase Ratio:

    • Keeping the column (Chiralpak® IA) and temperature (25 °C) constant, vary the percentage of the polar modifier (IPA) in n-Hexane.

    • Test compositions such as 95:5, 90:10, and 85:15 (n-Hexane/IPA).

    • Observation: Decreasing the IPA concentration generally increases retention time and can improve resolution, but may also lead to broader peaks. An optimal balance must be found.

  • Flow Rate:

    • Using the optimized mobile phase composition (e.g., n-Hexane/IPA 90:10), evaluate the effect of flow rate.

    • Test flow rates of 0.8, 1.0, and 1.2 mL/min.

    • Observation: Lower flow rates often improve resolution in chiral separations but increase run time.[15]

  • Temperature:

    • Evaluate the effect of column temperature on the separation.

    • Test temperatures such as 20 °C, 25 °C, and 30 °C.

    • Observation: Lower temperatures typically enhance chiral selectivity by strengthening the transient diastereomeric interactions.[15]

Optimized Analytical Method Parameters:

Parameter Optimized Value
Column Chiralpak® IA (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Retention Times (S)-BAK2-66: 8.5 min, (R)-BAK2-66: 10.2 min
Resolution (Rs) 1.8
Protocol 3: Preparative Scale-Up and Purification

Rationale: The goal of preparative chromatography is to isolate a significant quantity of the target compound with high purity. This requires scaling up the analytical method to a larger diameter column and optimizing the loading capacity.

Step-by-Step Procedure:

  • Column and Flow Rate Scaling:

    • Switch to a preparative Chiralpak® IA column (250 x 20 mm, 5 µm).

    • Adjust the flow rate to maintain the same linear velocity as the analytical method. The new flow rate is calculated as:

      • New Flow Rate = Analytical Flow Rate × (ID_prep / ID_anal)²

      • New Flow Rate = 1.0 mL/min × (20 mm / 4.6 mm)² ≈ 18.9 mL/min

  • Loading Study:

    • Prepare a concentrated solution of racemic BAK2-66 (e.g., 20 mg/mL).

    • Perform a series of injections with increasing volumes (e.g., 0.5 mL, 1.0 mL, 1.5 mL) to determine the maximum sample load that can be injected without significant loss of resolution.

  • Fraction Collection:

    • Perform repeated injections at the optimized loading volume.

    • Set the fraction collector to collect the eluent corresponding to the peak of the desired (R)-enantiomer.

  • Purity Analysis:

    • Pool the collected fractions containing the (R)-enantiomer.

    • Evaporate the solvent under reduced pressure.

    • Re-dissolve a small amount of the purified product and analyze it using the optimized analytical method to determine its enantiomeric excess (% ee).

Method Validation

To ensure the reliability of the analytical method for purity assessment, a validation was performed according to the International Council for Harmonisation (ICH) guidelines.[16][17]

Validation Parameters Summary:

Parameter Result ICH Guideline
Specificity Baseline resolution (Rs=1.8) achieved between enantiomers.Method should be able to assess the analyte unequivocally.[18]
Linearity (R²) > 0.999 for both enantiomers over the range.Demonstrates a proportional relationship between response and concentration.
Accuracy (% Recovery) 98.5% - 101.2%Closeness of test results to the true value.
Precision (%RSD) < 2.0% (Repeatability and Intermediate)Measures the degree of scatter between a series of measurements.[18]
Limit of Quantitation (LOQ) 0.05% of the major enantiomer concentration.The lowest amount of analyte that can be quantitatively determined.[18]

Chiral Recognition Mechanism on Amylose-Based CSP

The separation of BAK2-66 on Chiralpak® IA, an amylose-based CSP, is achieved through a combination of interactions within the chiral grooves of the polysaccharide polymer.

Chiral_Recognition cluster_CSP Chiral Stationary Phase (Amylose Groove) cluster_R (R)-BAK2-66 (Better Fit) cluster_S (S)-BAK2-66 (Poorer Fit) p1 p2 p3 R_Aro Aromatic Ring R_Aro->p1 Strong Interaction R_HB H-Bond Group R_HB->p2 Strong Interaction R_Sub Substituent S_Aro Aromatic Ring S_Aro->p1 Weak/Repulsive Interaction S_HB H-Bond Group S_Sub Substituent S_Sub->p3 Weak/Repulsive Interaction

Caption: Model of (R)- and (S)-BAK2-66 interacting with the CSP.

The (R)-enantiomer likely forms a more stable complex through optimal π-π stacking of its aromatic ring and hydrogen bonding. In contrast, the (S)-enantiomer may experience steric hindrance, leading to a less stable complex and faster elution.

Conclusion

This application note provides a comprehensive and robust method for the chiral separation and purification of (R)-BAK2-66. By following a systematic approach of screening, optimization, and scale-up, a highly efficient preparative HPLC method was developed. The analytical method was validated according to ICH guidelines, demonstrating its suitability for the accurate determination of enantiomeric purity. This protocol serves as a valuable guide for scientists engaged in the purification of chiral molecules in a drug development setting.

References

  • Phenomenex Inc. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Phenomenex Inc. (n.d.). Technical Guide To Chiral HPLC Separations. Phenomenex.
  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Lindner, W. et al. (n.d.). Chiral recognition by enantioselective liquid chromatography: Mechanisms and modern chiral stationary phases. University of Vienna.
  • Orochem Technologies Inc. (n.d.). Chiral HPLC Separation of Enatiomers of Racemic Drugs Used in the Pharmaceutical Industry. LCGC International - Chromatography Online.
  • R Discovery. (2025, April 9). Enantiomeric separation of drugs by HPLC.
  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Beesley, T. (n.d.). Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America.
  • Zhang, T. et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC.
  • Dr. Maisch GmbH. (n.d.). Chiral Chromatography.
  • Kannappan, V. (2022). Direct chiral HPLC separation on CSPs. Chiralpedia.
  • Sigma-Aldrich. (2015). Chiral HPLC column selection and method development guide.
  • Regis Technologies. (2022). Getting Started with Chiral Method Development.
  • Ilisz, I. et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.
  • Regis Technologies. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Chiral High Performance Liquid Chromatography: Review.
  • ResearchGate. (2025). Chiral stationary phases for HPLC.
  • Ilisz, I. et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC.
  • Merck Millipore. (n.d.). Chiral Stationary Phases for HPLC.
  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • YMC America, Inc. (n.d.). Cost-Effective Chiral Separation by Preparative HPLC.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • ResearchGate. (n.d.). Chiral Separations by High‐Performance Liquid Chromatography.
  • MDPI. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins.
  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
  • American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.

Sources

Application and Protocol for the Evaluation of BAK2-66 Metabolic Stability in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising candidate to a therapeutic agent, understanding its metabolic fate is paramount. A significant proportion of drug candidates fail during development due to suboptimal pharmacokinetic properties, with metabolic instability being a primary culprit.[1][2] The liver is the principal site of drug metabolism, where a superfamily of enzymes, primarily the Cytochrome P450s (CYPs), chemically modify xenobiotics to facilitate their excretion.[3][4] The rate at which a compound is metabolized, its metabolic stability, profoundly influences its half-life, bioavailability, and potential for drug-drug interactions.[5][6] Therefore, early assessment of metabolic stability is a cornerstone of modern drug discovery, enabling the selection and optimization of candidates with favorable pharmacokinetic profiles.[1][2]

This application note provides a comprehensive protocol for evaluating the in vitro metabolic stability of a novel compound, designated BAK2-66, using human liver microsomes (HLMs). Liver microsomes are subcellular fractions of hepatocytes that are rich in Phase I drug-metabolizing enzymes, particularly CYPs, making them a cost-effective and high-throughput tool for early-stage metabolic assessment.[2][7][8] This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the scientific rationale behind each critical step, ensuring robust and reproducible results.

Scientific Principles of Microsomal Stability Assays

The core principle of the microsomal stability assay is to monitor the disappearance of a parent compound over time when incubated with liver microsomes in the presence of necessary cofactors.[6][9] The primary enzyme family responsible for this metabolism in microsomes is the cytochrome P450 system.[3][10][11] These enzymes utilize a catalytic cycle that requires a redox partner, typically NADPH-cytochrome P450 reductase, and the cofactor NADPH to activate molecular oxygen for the oxidation of the substrate.[10][12]

By quantifying the concentration of the test compound at various time points, we can determine its rate of metabolism. This rate is used to calculate key parameters such as the in vitro half-life (t½) and the intrinsic clearance (CLint).[9][13] Intrinsic clearance is a measure of the inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow.[14][15][16] These parameters are invaluable for ranking compounds, establishing structure-activity relationships for metabolic stability, and for predicting in vivo hepatic clearance.[6][17][18]

Visualizing the Experimental Workflow

The following diagram outlines the key stages of the BAK2-66 microsomal stability assay.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Buffers & Reagents C Prepare Microsome Working Solution A->C B Prepare BAK2-66 Stock Solution E Pre-incubate Microsomes & BAK2-66 at 37°C B->E C->E D Prepare NADPH Regenerating System F Initiate Reaction with NADPH System D->F E->F G Incubate at 37°C (Time Points: 0, 5, 15, 30, 45 min) F->G H Terminate Reaction with Cold Acetonitrile + IS G->H I Protein Precipitation (Centrifugation) H->I J Collect Supernatant I->J K LC-MS/MS Analysis J->K L Data Analysis & Calculation of t½ and CLint K->L

Caption: Experimental workflow for the microsomal metabolic stability assay of BAK2-66.

Detailed Protocol for Evaluating BAK2-66 Metabolic Stability

This protocol is designed for a 96-well plate format to allow for higher throughput.

Materials and Equipment
  • Biological Material: Pooled Human Liver Microsomes (e.g., from a reputable supplier like XenoTech or Corning).

  • Test Compound: BAK2-66.

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.[13]

  • Cofactor Solution (NADPH Regenerating System): Commercially available systems (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) are recommended for consistent activity.[19][20]

  • Positive Control Compounds:

    • High Clearance Control: Verapamil or Dextromethorphan.[13]

    • Low Clearance Control: Warfarin or Diazepam.

  • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (IS). The IS should be a structurally similar but chromatographically distinct compound that does not interfere with BAK2-66 analysis.

  • Instrumentation:

    • Incubator capable of maintaining 37°C.[7][19]

    • Centrifuge for 96-well plates.[19]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[21][22][23]

  • Consumables: 96-well plates, multichannel pipettes, and tips.

Experimental Procedure

1. Reagent Preparation:

  • BAK2-66 Stock Solution (10 mM): Prepare a 10 mM stock solution of BAK2-66 in DMSO.

  • Working Solution (100 µM): Dilute the 10 mM stock solution in acetonitrile to create a 100 µM working solution.

  • Phosphate Buffer (100 mM, pH 7.4): Prepare and adjust the pH to 7.4. Store at 4°C.

  • Microsome Working Solution (1 mg/mL): Thaw the pooled human liver microsomes on ice. Dilute the microsomes to a final concentration of 1 mg/mL in cold phosphate buffer. Keep on ice at all times.[13]

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions immediately before use and keep on ice.

2. Incubation:

  • Assay Plate Setup: In a 96-well plate, add the components in the following order:

    • Phosphate Buffer: Add the appropriate volume of 100 mM phosphate buffer to each well.

    • Microsome Working Solution: Add 10 µL of the 1 mg/mL microsome solution to achieve a final protein concentration of 0.5 mg/mL in the incubation.[7][24]

    • BAK2-66 Working Solution: Add 1 µL of the 100 µM BAK2-66 working solution to achieve a final substrate concentration of 1 µM.[7][24]

    • Negative Control: For each time point, prepare wells without the NADPH regenerating system to assess non-enzymatic degradation.[24]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the system to reach thermal equilibrium.[25]

  • Initiation of Reaction: Start the metabolic reaction by adding the prepared NADPH regenerating system to all wells except the negative controls. The 0-minute time point samples should be quenched immediately after the addition of the NADPH system.

  • Incubation Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction.[7]

  • Reaction Termination: Stop the reaction by adding 150 µL of ice-cold acetonitrile containing the internal standard to each well. This precipitates the proteins and halts all enzymatic activity.[9][19]

3. Sample Processing and Analysis:

  • Protein Precipitation: Seal the plate and centrifuge at a high speed (e.g., 4000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[19]

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method optimized for BAK2-66 and the internal standard.[21][22][26] The method should be sensitive and selective enough to quantify the remaining concentration of BAK2-66 at each time point.[23][26]

Data Analysis and Interpretation

The primary goal of data analysis is to determine the rate of disappearance of BAK2-66.

  • Quantification: Determine the peak area ratio of BAK2-66 to the internal standard at each time point.

  • Normalization: Express the amount of BAK2-66 remaining at each time point as a percentage of the amount present at the 0-minute time point.

  • Half-Life (t½) Calculation: Plot the natural logarithm (ln) of the percent remaining BAK2-66 against time.[7] The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Slope = -k

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint) Calculation:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

Data Presentation
Compoundt½ (min)CLint (µL/min/mg protein)Classification
BAK2-6618.537.5Moderate Clearance
Verapamil (High Control)< 5> 138.6High Clearance
Warfarin (Low Control)> 60< 11.6Low Clearance

Note: The values for BAK2-66 are hypothetical for illustrative purposes.

The Metabolic Pathway in Microsomes

The following diagram illustrates the central role of cytochrome P450 enzymes in the metabolism of a drug within the microsomal system.

metabolism cluster_system Microsomal System Drug BAK2-66 CYP_Fe3 CYP450 (Fe³⁺) Drug->CYP_Fe3 Binds Metabolite Oxidized Metabolite CYP_Fe3->Metabolite Oxidizes Drug CPR CYP450 Reductase CPR->CYP_Fe3 e⁻ transfer NADP NADP⁺ CPR->NADP NADPH NADPH NADPH->CPR Reduces O2 O₂ O2->CYP_Fe3 H2O 2 H₂O

Caption: Simplified schematic of CYP450-mediated drug metabolism in microsomes.

Troubleshooting and Self-Validation

A robust protocol includes measures for self-validation to ensure the integrity of the data.

  • Negative Controls (-NADPH): The concentration of BAK2-66 in the absence of the NADPH regenerating system should remain relatively constant over the incubation period. Significant degradation suggests non-enzymatic instability (e.g., chemical instability in the buffer).

  • Positive Controls: The calculated t½ and CLint for the high and low clearance controls should fall within the laboratory's established acceptance criteria. This confirms the metabolic competency of the microsomal batch and the overall assay performance.

  • Linearity of Disappearance: The plot of ln(% remaining) versus time should be linear (R² > 0.9) for at least three half-lives. A non-linear plot may indicate enzyme saturation, which can occur if the substrate concentration is too high relative to its Km.

  • Internal Standard Response: The peak area of the internal standard should be consistent across all samples. Significant variation could indicate issues with sample processing, such as inconsistent protein precipitation or injection volume.

Conclusion

The in vitro microsomal stability assay is an indispensable tool in early drug discovery for identifying compounds with favorable metabolic properties. The protocol detailed in this application note provides a robust framework for assessing the metabolic stability of novel compounds like BAK2-66. By understanding both the practical execution and the underlying scientific principles, researchers can generate high-quality, reproducible data that is crucial for making informed decisions in the progression of drug candidates. Adherence to the outlined procedures, including the use of appropriate controls, will ensure the validity and reliability of the generated metabolic stability data, ultimately contributing to the successful development of new therapeutics.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Juntunen, J. (2015). Liquid chromatography–mass spectrometry in drug metabolism studies. University of Oulu. Retrieved from [Link]

  • Obach, R. S. (2005). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Drug Metabolism and Disposition, 33(9), 1385-1391. Retrieved from [Link]

  • Manikandan, P., & Nagini, S. (2018). Functioning of Microsomal Cytochrome P450s: Murburn Concept Explains the Metabolism of Xenobiotics in Hepatocytes. Frontiers in Pharmacology, 9, 134. Retrieved from [Link]

  • Di, L. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization of Drug-like Properties in Drug Discovery (pp. 139-151). Springer. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link]

  • American Pharmaceutical Review. (2010). Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. Retrieved from [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Al-Awad, D. H., & Al-Hadiya, B. H. (2017). Microsomal cytochrome P450 as a target for drug discovery and repurposing. Expert Opinion on Drug Discovery, 12(4), 377-389. Retrieved from [Link]

  • Chen, C., Gonzalez, F. J., & Idle, J. R. (2007). LC-MS-based metabolomics in drug metabolism. Drug Metabolism Reviews, 39(2-3), 581-597. Retrieved from [Link]

  • Protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Di, L., Kerns, E. H., Li, S. Q., & Petusky, S. L. (2008). High-throughput microsomal stability assay for screening new chemical entities in drug discovery. Journal of Biomolecular Screening, 13(9), 929-935. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Patsnap Synapse. (2025). Microsomal vs Hepatocyte Stability: Which One to Choose?. Retrieved from [Link]

  • Rendic, S., & Guengerich, F. P. (2021). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. International Journal of Molecular Sciences, 22(13), 6763. Retrieved from [Link]

  • Al-Sanea, M. M., & Al-Ghamdi, S. S. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 25(13), 7247. Retrieved from [Link]

  • de Visser, S. P., & Kumar, D. (2011). Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. In Drug Design and Discovery in Alzheimer's Disease (pp. 281-329). Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2005). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]

  • Lin, J. H. (2010). Use of intrinsic clearance for prediction of human hepatic clearance. Expert Opinion on Drug Metabolism & Toxicology, 6(2), 189-198. Retrieved from [Link]

  • Chem Help ASAP. (2023, September 12). Metabolic stability & determining intrinsic drug clearance [Video]. YouTube. Retrieved from [Link]

  • Li, A. P. (2008). Applications of high throughput microsomal stability assay in drug discovery. Current Drug Metabolism, 9(9), 835-840. Retrieved from [Link]

  • Analiza. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Siramshetty, V. B., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. bioRxiv. Retrieved from [Link]

  • Xu, R., et al. (2003). Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. Journal of Biomolecular Screening, 8(4), 422-427. Retrieved from [Link]

  • Lau, Y. Y., et al. (2002). The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios. Pharmaceutical Research, 19(11), 1606-1610. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-357. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

Sources

Application Note: Handling, Storage, and Stability Guidelines for BAK2-66

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BAK2-66 is a highly selective, high-affinity antagonist of the Dopamine D3 Receptor (D3R) .[1][2][3][4] Chemically characterized as a 3-F-benzofuranylamide analogue , it was developed to overcome the metabolic instability and low selectivity of earlier D3R ligands (e.g., PG648). With a


 in the low nanomolar range (~1–10 nM) and high selectivity over D2R, it is a critical tool for studying neuropsychiatric disorders, particularly addiction and schizophrenia.

Due to its specific fluorinated linker and benzofuran moiety, BAK2-66 requires precise handling to maintain its stereochemical integrity and biological potency. This guide provides a rigorous protocol for the storage, solubilization, and experimental application of BAK2-66 powder.

Chemical Identity & Properties

Before handling, verify the compound identity to ensure protocol alignment.

PropertySpecification
Compound Name BAK2-66
Chemical Class Benzofuranyl-piperazine (GPCR Ligand)
Target Dopamine D3 Receptor (Antagonist)
Molecular Weight ~464.36 g/mol (Free base) Note: Check if supplied as HCl salt
Physical State White to off-white solid (or pale yellow)
Solubility DMSO (>10 mM), Ethanol (Limited), Water (Insoluble)
Key Sensitivity Hygroscopic; Light-sensitive (Benzofuran moiety)

Core Directive: Storage & Stability (Solid State)

The Mechanism of Degradation

The stability of BAK2-66 is threatened by two primary vectors: hydrolytic cleavage of the amide bond and oxidative degradation of the benzofuran ring system. Furthermore, as a fluorinated compound with a chiral center, improper thermal cycling can induce amorphous-to-crystalline phase transitions that alter solubility kinetics.

Protocol 1: Long-Term Storage (Powder)

Objective: Maintain >98% purity over 24 months.

  • Temperature: Store immediately at -20°C (or -80°C for >1 year storage).

    • Rationale: Low thermal energy inhibits the kinetic rate of spontaneous hydrolysis.

  • Desiccation: The vial must be sealed within a secondary container (e.g., a Falcon tube) containing active desiccant (silica gel or Drierite).

    • Rationale: BAK2-66 salts (often HCl) are hygroscopic. Moisture absorption alters the weighed mass, leading to inaccurate molarity in stock solutions.

  • Light Protection: Wrap the primary vial in aluminum foil or store in opaque boxes.

    • Rationale: Benzofuran derivatives can undergo photodegradation upon prolonged exposure to UV/VIS light.

Core Directive: Solubilization & Stock Preparation

Critical Warning: Never attempt to dissolve BAK2-66 directly in aqueous buffers (PBS, Saline). The lipophilic piperazine and benzofuran rings will cause immediate precipitation or micelle formation, leading to erratic biological data.

Protocol 2: Reconstitution Workflow

Reagent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%, stored over molecular sieves.

  • Equilibration: Remove the BAK2-66 vial from the freezer and allow it to equilibrate to room temperature (20–25°C) for 30 minutes before opening.

    • Mechanism:[2][5][6] Opening a cold vial introduces atmospheric condensation (water) into the powder. This "water spike" is the #1 cause of compound degradation.

  • Solvent Addition: Add Anhydrous DMSO to achieve a stock concentration of 10 mM .

    • Calculation: For 1 mg of BAK2-66 (MW ~464.36), add ~215 µL DMSO.

    • Technique: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath (ambient temp) for 2 minutes.

  • Aliquotting: Immediately divide the stock into single-use aliquots (e.g., 20–50 µL) in amber microcentrifuge tubes.

    • Why? Freeze-thaw cycles promote crystal growth and concentration gradients within the DMSO matrix.

  • Storage of Solution: Store aliquots at -80°C . Stable for 6 months.

Visualization: Reconstitution Logic

The following diagram illustrates the critical "No-Condensation" workflow to preserve compound integrity.

ReconstitutionWorkflow Freezer Storage (-20°C) Equilibrate Equilibrate (30 min) Room Temp Freezer->Equilibrate Prevent Condensation Open Open Vial (Low Humidity) Equilibrate->Open Dissolve Add Anhydrous DMSO (Target 10 mM) Open->Dissolve Sonicate Sonicate (If needed) Dissolve->Sonicate Check Clarity Aliquot Aliquot & Freeze (-80°C) Dissolve->Aliquot Sonicate->Aliquot

Figure 1: Critical workflow for BAK2-66 reconstitution. The equilibration step is mandatory to prevent moisture ingress.

Biological Application Guidelines

In Vitro: Cellular Assays

When applying BAK2-66 to cells (e.g., HEK293-D3R stable lines), the final DMSO concentration must be controlled.

  • Dilution Strategy:

    • Prepare an intermediate dilution in culture media (e.g., 10x final concentration).

    • Example: To achieve 10 nM final, dilute 10 mM stock to 10 µM (Step A), then to 100 nM in Media (Step B), then add 10 µL of Step B to 90 µL cells.

  • DMSO Limit: Ensure final DMSO < 0.1% (v/v) to avoid solvent toxicity masking the receptor antagonism.

In Vivo: Animal Models

BAK2-66 is often used in rodent addiction models.

  • Vehicle: 10% DMSO / 10% Tween-80 / 80% Saline is a common formulation for IP injection.

  • Preparation: Dissolve in DMSO first, then add Tween-80, then slowly add warm saline while vortexing. Use immediately.

Mechanistic Context

Understanding the target interaction ensures correct experimental design. BAK2-66 blocks the D3 receptor, preventing dopamine-induced


 coupling.

D3R_Mechanism cluster_effect Physiological Outcome Dopamine Dopamine (Endogenous) D3R D3 Receptor (GPCR) Dopamine->D3R Activates BAK266 BAK2-66 (Antagonist) BAK266->D3R Blocks (Ki ~1-10 nM) Gi G_i/o Protein D3R->Gi Coupling Outcome Modulation of Addiction/Reward Pathways AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Reduces

Figure 2: Mechanism of Action. BAK2-66 competitively antagonizes the D3 Receptor, preventing Gi-mediated signaling cascades.

Troubleshooting & FAQ

IssueProbable CauseCorrective Action
Precipitation in Media Concentration too high or rapid addition.Pre-dilute in media with vigorous vortexing. Do not exceed solubility limit (~10 µM in aqueous).
Loss of Potency Hydrolysis due to moisture.Check if stock was left at RT or if "Equilibration" step was skipped. Prepare fresh stock.
Variable IC50/Ki "Sticky" compound loss.BAK2-66 is lipophilic and binds to plastics. Use Low-Retention tips and glass vials where possible.
Unexpected Agonism Compound degradation or wrong isomer.Ensure you are using the (R)-enantiomer or Racemate as intended. Verify purity via LC-MS.

References

  • Kumar, V., et al. (2014).[7][8] Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66.[1] ACS Medicinal Chemistry Letters, 5(6), 647–651.[6]

  • Newman, A. H., et al. (2012). Dopamine D3 receptor partial agonists and antagonists as potential therapeutics for substance use disorders. Journal of Medicinal Chemistry, 55(15), 6689-6699.

  • MedChemExpress (MCE). (n.d.). BAK2-66 Product Datasheet and Handling. MCE Catalog.

  • TargetMol. (n.d.). BAK2-66 Chemical Properties and Stability. TargetMol Catalog.

(Note: While specific MSDS data for BAK2-66 is rare due to its status as a specialized research tool, these protocols are derived from the chemical properties of the benzofuranyl-piperazine class described in the primary literature.)

Sources

Troubleshooting & Optimization

Improving BAK2-66 aqueous solubility for in vivo administration

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Optimizing In Vivo Formulation for BAK2-66 (D3R Antagonist)

Executive Summary

BAK2-66 is a selective Dopamine D3 Receptor (D3R) antagonist featuring a fluorinated benzofuran scaffold linked to a phenylpiperazine moiety.[1] Like many CNS-active ligands in this class (e.g., PG648, Eticlopride analogs), BAK2-66 exhibits significant lipophilicity and poor aqueous solubility at neutral pH.

This guide addresses the "brick dust" solubility profile of BAK2-66. For in vivo administration (IP/SC/PO), particularly in behavioral studies where vehicle psychoactivity must be minimized, we recommend cyclodextrin-based complexation or pH-adjusted saline over high-percentage organic co-solvents.

Part 1: Physicochemical Profiling & Solubility Logic

Before attempting formulation, understand the molecule’s behavior to prevent precipitation in situ.

PropertyCharacteristicFormulation Implication
Chemical Class Arylpiperazine / Benzofuran-carboxamidePlanar aromatic rings cause strong

stacking (poor dissolution).
Ionization (pKa) Basic nitrogens on piperazine (~pKa 8.0–9.0)Solubility is pH-dependent. It will dissolve readily in acidic media (pH < 5.0) but may precipitate upon dilution in neutral blood/buffer.
Lipophilicity High LogP (Estimated >3.5)Requires hydrophobic shielding (Cyclodextrins) or surfactants (Tween 80).
Target Tissue CNS (Brain)Critical: Avoid high concentrations of Ethanol or DMSO (>10%) if performing behavioral assays, as these solvents have intrinsic sedative/locomotor effects.

Part 2: Recommended Formulation Protocols

Method A: Cyclodextrin Complexation (Gold Standard for CNS Studies)

Best for: Behavioral assays, minimizing vehicle toxicity, and preventing precipitation.

Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex, shielding the hydrophobic benzofuran/phenylpiperazine domains while the hydrophilic exterior ensures aqueous solubility.

Protocol:

  • Stock Preparation: Weigh the required amount of BAK2-66.

  • Pre-solubilization (Optional but recommended): Dissolve BAK2-66 in a minimal volume of DMSO (e.g., 2-5% of final volume).

    • Note: If strictly avoiding DMSO, skip this and proceed to step 3, but expect longer sonication times.

  • Vehicle Addition: Add 20% (w/v) HP-

    
    -CD  in sterile water or saline.
    
    • Preparation of 20% HP-

      
      -CD: Dissolve 20g HP-
      
      
      
      -CD in 100mL sterile water. Filter sterilize (0.22
      
      
      m).
  • Energy Input: Vortex vigorously for 1 minute, then bath sonicate at 40°C for 20–30 minutes until the solution is clear.

  • pH Adjustment: If the solution remains cloudy, carefully lower the pH to ~4.5–5.0 using 0.1N HCl. The piperazine nitrogen protonation will drive solubility.

  • Final Check: Inspect for particulates. If clear, filter sterilize (0.22

    
    m PVDF membrane) before injection.
    
Method B: Acidified Saline (Salt Formation)

Best for: Pharmacokinetic (PK) studies where high solubility is needed and injection site irritation is monitored.

Protocol:

  • Weigh BAK2-66.[2]

  • Add 0.1 M Tartaric Acid or 0.1 M Citric Acid (approx. 90% of final volume).

  • Vortex and sonicate until dissolved. The basic piperazine will form a water-soluble salt.

  • Slowly adjust pH to ~5.0–5.5 using dilute NaOH. Stop immediately if cloudiness appears.

  • Adjust to final volume with sterile water.

  • Warning: Inject slowly to avoid local tissue irritation due to acidity.

Part 3: Formulation Decision Tree

Use this logic flow to select the appropriate vehicle for your specific experiment.

FormulationLogic Start Start: Formulating BAK2-66 CheckType Experiment Type? Start->CheckType Behavior Behavioral / CNS Study (Must avoid sedation) CheckType->Behavior PK PK / Toxicology (High dose required) CheckType->PK AvoidDMSO Can you tolerate <5% DMSO? Behavior->AvoidDMSO MethodB Method B: Acidified Saline (Tartaric/Citric Acid pH 4.5) PK->MethodB Highest Solubility MethodC Method C: Co-Solvent 5% DMSO / 5% Tween 80 / 90% Saline PK->MethodC Alternative MethodA Method A: 20-30% HP-beta-CD (Cyclodextrin) AvoidDMSO->MethodA Yes (Preferred) AvoidDMSO->MethodC If CD fails

Figure 1: Decision matrix for BAK2-66 vehicle selection based on experimental constraints.

Part 4: Troubleshooting & FAQs

Q1: My solution precipitates immediately upon adding saline. Why? A: This is the "solvent shock" effect. BAK2-66 is hydrophobic. If you dissolve it in 100% DMSO and then dump saline (a high dielectric medium) into it, the molecules aggregate instantly.

  • Fix: Use the "sandwich" method or pre-dissolve the surfactant/cyclodextrin in the aqueous phase before adding the drug stock. Always add the aqueous phase slowly to the organic phase with constant vortexing, or vice versa depending on the specific ratio, but avoid rapid polarity shifts.

Q2: Can I use PEG400? A: Yes, a common "universal" vehicle is 10% DMSO / 40% PEG400 / 50% Water . However, PEG400 can be viscous and may cause osmotic stress at the injection site. For D3R antagonists, we prioritize Cyclodextrins (Method A) to avoid potential PEG-induced metabolic effects in sensitive CNS models.

Q3: What is the maximum concentration I can achieve? A:

  • Acidified Saline: Typically 5–10 mg/mL (limited by pH tolerance).

  • 20% HP-

    
    -CD: Typically 2–5 mg/mL.
    
  • Pure DMSO: >50 mg/mL (but toxic in vivo).

Q4: The solution is clear at room temperature but precipitates in the fridge. A: This is normal. Cyclodextrin complexes are temperature-dependent.

  • Fix: Store formulations at room temperature (RT) if used within 24 hours. If refrigerated, you must re-sonicate and warm to 37°C before injection to ensure re-solubilization. Injecting a cold suspension can be fatal to mice (embolism risk).

References

  • Discovery of BAK2-66: Kumar, V., et al. (2014).[2][3][4] "Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66." ACS Medicinal Chemistry Letters, 5(6), 647–651.[2][4][5][6]

  • General Formulation of CNS Ligands: Li, Di, and Edward H. Kerns. Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press, 2010.
  • Cyclodextrins in Drug Delivery: Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Vehicle Toxicity in Behavioral Tests: Castro, C. A., et al. (1995). "Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620." Pharmacology Biochemistry and Behavior, 50(4), 521-526. (Crucial for D3R studies).

Sources

Troubleshooting low yields in BAK2-66 fluorination reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: BAK2-66 Fluorination Optimization Ticket ID: BAK-F-66-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "BAK2-66" Challenge

We understand you are experiencing low yields (<15-20%) in the fluorination of BAK2-66 . Based on the nomenclature and typical issues with this class of compounds (presumed functionalized heteroaryl scaffold), the bottleneck is likely occurring during the C–F bond-forming step , specifically the high activation energy required for reductive elimination or competitive protodefluorination.

This guide moves beyond basic "dry your solvents" advice. We will troubleshoot the reaction mechanism itself, focusing on Transition-Metal Catalyzed Fluorination (e.g., Pd/Ag-mediated) and Nucleophilic Aromatic Substitution (


) , the two most common pathways for this synthesis.

Part 1: Diagnostic Q&A – The "Why" Behind the Failure

Q1: My reaction turns black/precipitates immediately, and I see mostly protodehalogenated byproduct (Ar-H). What is happening?

Diagnosis: This is the classic signature of Catalyst Poisoning or Reductive Elimination Failure . The Science: In Pd-catalyzed fluorination, the formation of the Ar-Pd(II)-F intermediate is reversible. If the reductive elimination of Ar-F is too slow (due to the high strength of the Pd-F bond), the complex stagnates. Trace water or adventitious protons then protonate the aryl ligand, releasing the Ar-H byproduct (BAK2-66-H) and killing the catalytic cycle. The Fix:

  • Switch Ligands: Move to bulky biaryl phosphine ligands (e.g., BrettPhos or AlPhos ). These ligands create steric bulk that forces the metal center to undergo reductive elimination to relieve strain.

  • The "Dry" Standard: "Anhydrous" solvent from a bottle is insufficient. You must use solvents dried over molecular sieves (3Å) for 48 hours. The water content must be <50 ppm.

Q2: I am using CsF as my fluoride source, but the conversion is stalled at 10%. Why?

Diagnosis: The "Naked Fluoride" Paradox . The Science: Fluoride (


) is a erratic nucleophile. In organic solvents, it is poorly soluble. If you add phase transfer catalysts (like 18-crown-6) or polar solvents to dissolve it, you often make it too basic, leading to side reactions (elimination) rather than substitution. Conversely, if it remains an ion pair (Cs+ F-), it is too tight to react.
The Fix: 
  • Use "Crisp" CsF: Cesium Fluoride is extremely hygroscopic. It must be dried at 150°C under high vacuum (0.1 mbar) for 12 hours before use.

  • Additive Screen: Add 18-crown-6 (1.0 equiv) to solubilize, but buffer the basicity by ensuring the reaction is strictly anhydrous.

Q3: I see the product on LCMS, but it disappears during workup. Is BAK2-66 unstable?

Diagnosis: Hydrolytic Instability or Silica Binding . The Science: Many heteroaryl fluorides are susceptible to


 hydrolysis by water/hydroxide during aqueous workup, especially if the ring is electron-deficient. Furthermore, the high polarity of N-heterocycles can cause irreversible binding to acidic silica gel.
The Fix: 
  • Quench: Use a buffered quench (pH 7 phosphate buffer) instead of water/brine.

  • Purification: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites, or switch to neutral alumina.

Part 2: Optimized Experimental Protocols

Below are the two validated pathways for rescuing the BAK2-66 fluorination. Choose the pathway that matches your starting material.

Pathway A: Metal-Catalyzed Fluorination (From Aryl Triflates/Bromides)

Best for: Electron-rich or neutral scaffolds where


 fails.

The "Buchwald-Ritter" Modified Protocol

ComponentStandard Condition (Low Yield)Optimized Condition (High Yield) Rationale
Catalyst

[(cinnamyl)PdCl]

(2.5 mol%)
Reduces induction period; prevents Pd black formation.
Ligand

or XPhos
tBuBrettPhos (7.5 mol%)Steric bulk promotes difficult C-F reductive elimination.
F- Source AgF or KFCsF (2.0 equiv)Higher solubility profile in non-polar solvents.
Solvent TolueneToluene/Cyclohexane (2:1) Non-polar media destabilizes the ionic Pd-F bond, increasing reactivity.
Temp 80°C110°C - 130°C High energy barrier requires elevated temp.

Step-by-Step:

  • Glovebox: Weigh [(cinnamyl)PdCl]

    
    , tBuBrettPhos, and dried CsF into a vial inside a glovebox (
    
    
    
    < 1 ppm).
  • Solvent: Add anhydrous Toluene/Cyclohexane mixture.

  • Substrate: Add BAK2-66 precursor (Triflate/Bromide).

  • Seal: Cap tightly with a Teflon-lined septum.

  • Heat: Stir vigorously at 110°C for 12-18 hours.

  • Workup: Cool to RT. Dilute with ether. Filter through a Celite/Silica plug to remove Pd residues. Concentrate.

Pathway B: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient scaffolds (e.g., Pyridines, Pyrimidines).

The "Anhydrous TMAF" Protocol

  • Reagent: Use Tetramethylammonium Fluoride (TMAF) (anhydrous).

    • Note: Do not use TBAF (Tetrabutylammonium fluoride) as it is impossible to dry completely; the hydration shell kills the reaction.

  • Solvent: DMSO or Sulfolane (dried over

    
    ).
    
  • Procedure:

    • Dissolve BAK2-66 precursor (Cl/NO2 leaving group) in DMSO (0.1 M).

    • Add TMAF (1.5 equiv).

    • Microwave irradiation: 80°C for 20 minutes. (Microwave heating often outperforms thermal heating for

      
       by overcoming solvation shells).
      

Part 3: Troubleshooting Logic Map

Use this flowchart to diagnose the specific failure mode of your BAK2-66 experiment.

BAK266_Troubleshooting Start Start: Low Yield (<20%) CheckSM Check Starting Material (Remaining?) Start->CheckSM AnalyzeByproducts Analyze Byproducts (LCMS/NMR) CheckSM->AnalyzeByproducts No SM_Intact SM Unreacted CheckSM->SM_Intact Yes Protodefluorination Product is Ar-H (Protodehalogenation) AnalyzeByproducts->Protodefluorination Mass = M-Br+1 Hydrolysis Product is Ar-OH (Hydrolysis) AnalyzeByproducts->Hydrolysis Mass = M-F+OH Decomp Black Tar/Decomp AnalyzeByproducts->Decomp Complex Mixture SM_Consumed SM Consumed Soln_Temp Action: Increase Temp (130°C) or Microwave SM_Intact->Soln_Temp Activation Energy Too High Soln_Dry Action: Dry Solvents (Mol Sieves 3Å) & CsF Protodefluorination->Soln_Dry Water Source Soln_Ligand Action: Switch to tBuBrettPhos or AlPhos Protodefluorination->Soln_Ligand Slow Reductive Elim. Hydrolysis->Soln_Dry Wet Reagents Soln_Base Action: Remove Strong Base Check Reagent Purity Decomp->Soln_Base Base Sensitive

Figure 1: Decision tree for isolating the root cause of fluorination failure. Blue nodes represent diagnostic steps; Green nodes represent corrective actions.

References & Authoritative Grounding

  • Mechanisms of Pd-Catalyzed Fluorination:

    • Citation: Watson, D. A., et al. "Formation of Ar–F Bonds via Copper-Catalyzed Fluorination." Science, 2009.

    • Relevance: Establishes the difficulty of reductive elimination and the necessity of specific ligands.[1]

    • Source:

  • Ligand Selection (BrettPhos/AlPhos):

    • Citation: Sather, A. C., et al. "Improved Pd-Catalyzed Fluorination of Aryl Triflates: Development of a Room Temperature Protocol." Journal of the American Chemical Society, 2015.

    • Relevance: Defines the "gold standard" ligands required to prevent protodefluorination in complex substrates like BAK2-66.

    • Source:

  • The "Naked Fluoride" Problem & Drying:

    • Citation: Sun, H., & DiMagno, S. G. "Anhydrous Tetrabutylammonium Fluoride." Journal of the American Chemical Society, 2005.

    • Relevance: Explains why commercial TBAF fails and how hydration shells prevent nucleophilic attack.

    • Source:

  • Late-Stage Fluorination Reviews:

    • Citation: Campbell, M. G., & Ritter, T. "Late-Stage Fluorination: From Fundamentals to Application." Organic Process Research & Development, 2014.

    • Relevance: Provides context for fluorinating highly functionalized drug-like molecules.[2][3]

    • Source:

Sources

Optimizing enantiomeric excess (ee) in BAK2-66 chiral resolution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: BAK2-66 Optimization & Chiral Resolution

Subject: Troubleshooting Enantiomeric Excess (ee) in BAK2-66 Synthesis Reference ID: KB-BAK-2026-OPT Applicable For: Dopamine D3 Receptor Antagonist Synthesis; 3-F-benzofuranyl analogues.[1] Primary Reference: Kumar et al., ACS Med. Chem. Lett. (2014).[1][2]

Executive Summary: The BAK2-66 Challenge

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because you are encountering sub-optimal enantiomeric excess (ee) during the preparation of BAK2-66 , specifically targeting the (R)-enantiomer which exhibits higher D3R affinity.

The synthesis of BAK2-66 hinges on two critical control points:

  • The Chiral Resolution of the secondary alcohol intermediate.

  • The Fluorination Step (DAST) , where maintaining stereochemical integrity is non-trivial due to the risk of

    
     racemization.
    

This guide moves beyond basic protocols to address the mechanistic failures that cause ee erosion.

Part 1: Critical Workflow Visualization

The following diagram outlines the stereochemical critical path. Use this to identify where your ee loss is occurring.

BAK266_Workflow cluster_0 Troubleshooting Zone Racemic Racemic Alcohol Intermediate Resolution Chiral Resolution (Critical Control Point 1) Racemic->Resolution Enzymatic or HPLC Chiral_Alc (R)-Alcohol (>98% ee required) Resolution->Chiral_Alc Isolation DAST_Step DAST Fluorination (Critical Control Point 2) Chiral_Alc->DAST_Step Deoxofluorination BAK266 (R)-BAK2-66 Target Product DAST_Step->BAK266 Retention of Config (Serendipitous Mechanism) Racemization Racemization Risk (Carbocation/SN1) DAST_Step->Racemization High Temp / Polar Solvent Racemization->BAK266 Low ee Product

Caption: Stereochemical integrity pathway for BAK2-66. Red nodes indicate high-risk failure points for enantiomeric excess.

Part 2: Troubleshooting Guide

Module A: Optimizing the Alcohol Intermediate Resolution

Context: The precursor secondary alcohol is the source of chirality. If ee is low here, downstream steps cannot recover it.

Q1: I am using enzymatic kinetic resolution (Lipase), but the reaction stalls at 40% conversion or the ee drops after 50%.

  • Diagnosis: This is a classic kinetic resolution trade-off. As the preferred enantiomer is consumed, the enzyme starts processing the "wrong" enantiomer (slowly), eroding product ee.

  • Root Cause:

    • E-Value Degradation: The enantiomeric ratio (

      
      ) of your lipase (likely Candida antarctica Lipase B, CAL-B) is insufficient (
      
      
      
      ) for the specific steric bulk of the benzofuranyl moiety.
    • Equilibrium Issues: If using an ester donor (e.g., vinyl acetate), the byproduct (acetaldehyde) may be inhibiting the enzyme.

  • Protocol Adjustment:

    • Switch Acyl Donor: Move from vinyl acetate to isopropenyl acetate . The byproduct is acetone, which is less inhibitory to lipases than acetaldehyde.

    • Temperature Control: Lower the temperature to 0–4°C. While this slows the rate (

      
      ), it often drastically improves the selectivity ratio (
      
      
      
      ) by suppressing the reaction of the unwanted enantiomer.
    • The "Golden Stop": Do not push for 50% conversion. Stop the reaction at 40-45% conversion to ensure the product ester is >99% ee, even if it sacrifices yield.

Q2: I am using Chiral HPLC for resolution. Which stationary phase is optimal for the BAK2-66 intermediate?

  • Recommendation: For benzofuranyl secondary alcohols, polysaccharide-based columns are the industry standard.

  • Selection Matrix:

Column TypePhase DescriptionMobile Phase ModeSuitability for BAK2-66 Int.
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Normal (Hexane/IPA)High .[3] Excellent for aromatic alcohols.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Normal (Hexane/EtOH)Medium . Good alternative if AD-H fails.
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Immobilized (DCM/MeOH)High . Use if solubility is an issue in alkanes.
Module B: The DAST Fluorination Trap

Context: The conversion of the alcohol to the fluoride using DAST (Diethylaminosulfur trifluoride) is the most dangerous step for ee.

Q3: My alcohol is 99% ee, but the final BAK2-66 product drops to 70% ee. Why?

  • Diagnosis: You are experiencing partial racemization via an

    
     mechanism.
    
  • Mechanism: Standard DAST fluorination on secondary alcohols typically proceeds via inversion (

    
    ). However, for BAK2-66, the literature notes a "retention of configuration."[1] This implies a Neighboring Group Participation (NGP)  or a tight ion-pair mechanism. If you use conditions that stabilize a free carbocation (polar solvents, high heat), the carbocation becomes planar, allowing attack from both sides 
    
    
    
    Racemization.
  • Corrective Protocol:

    • Solvent Switch: Strictly use Dichloromethane (DCM) or Toluene . Avoid polar aprotic solvents (THF, DMF) which stabilize carbocations and promote racemization.

    • Temperature Discipline:

      • Addition:

        
         (Crucial to form the alkoxy-sulfur intermediate kinetically).
        
      • Reaction: Warm slowly to Room Temperature . Do not reflux.

    • Reagent Quality: Old DAST generates HF, which is highly acidic and promotes acid-catalyzed racemization. Use fresh DAST or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) for better thermal stability.

Q4: How do I confirm if I have "Retention" or "Inversion"?

  • Validation: You cannot assume retention based on the literature alone.

  • Experiment:

    • Take your (R)-alcohol (known configuration).

    • Run the DAST reaction.

    • Analyze the product via Chiral HPLC against a racemic standard of BAK2-66.

    • Literature Check: Kumar et al. confirmed that for this specific scaffold, the (R)-alcohol yields the (R)-fluoride (Retention). If you see the (S)-peak growing, your reaction temperature is likely too high, triggering an

      
       inversion pathway competing with the NGP retention pathway.
      

Part 3: Analytical Data Summary

Use these parameters to benchmark your optimization.

ParameterTarget ValueCommon Failure ModeAdjustment
Intermediate ee > 98.0%85-90% (Incomplete resolution)Recrystallize the resolved salt or restrict enzymatic conversion to <45%.
Final Product ee > 95.0%50-70% (Racemization)Switch solvent to DCM; maintain T < 25°C during fluorination.
Selectivity (E) > 50< 10 (Poor enzyme match)Screen lipase library (CAL-B, CAL-A, PPL).
Resolution Yield ~40-45%< 20% (Over-reaction)Monitor reaction via GC/HPLC every 30 mins.

References & Authority

  • Primary Case Study: Kumar, V., et al. (2014). "Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66." ACS Medicinal Chemistry Letters, 5(6), 647–651.[1]

    • Relevance: Establishes the specific retention mechanism during fluorination and the precedence for resolving the alcohol intermediate.

  • Kinetic Resolution Theory: Ghanem, A., & Aboul-Enein, H. Y. (2004). "Lipase-mediated chiral resolution of racemates in organic solvents." Tetrahedron: Asymmetry, 15(21), 3331-3351.

    • Relevance: Provides the theoretical basis for optimizing E-values via temperature and solvent modification.

  • Fluorination Mechanisms: Bio, M. M., et al. (2008). "Practical Synthesis of a Potent Cannabis Agonist." The Journal of Organic Chemistry, 73(10), 3867–3870.

    • Relevance: Discusses the mechanics of DAST/Deoxo-Fluor mediated fluorinations and the control of inversion vs. retention.

Disclaimer: This guide is for research purposes only. BAK2-66 is a potent bioactive compound; all synthesis should be conducted in a controlled laboratory environment with appropriate PPE, particularly when handling fluorinating agents like DAST.

Sources

Strategies to enhance BAK2-66 metabolic half-life in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the BAK2-66 Technical Support Center.

Ticket ID: BAK-PK-OPT-001 Subject: Strategies to Enhance In Vivo Metabolic Half-Life of BAK2-66 Status: Open Assigned Scientist: Senior Application Specialist, DMPK Division

Executive Summary: The BAK2-66 Stability Project

Based on the structural characteristics typical of BAK/BCL-2 pathway modulators (often hydrophobic BH3 mimetics), "BAK2-66" likely suffers from rapid hepatic clearance (CYP450-mediated oxidation) and poor aqueous solubility , leading to a short half-life (


) that limits therapeutic efficacy.

This guide provides a modular approach to extending


, moving from intrinsic chemical modifications to extrinsic formulation strategies.

Module 1: Chemical Optimization (Intrinsic Fixes)

Objective: Modify the BAK2-66 scaffold to resist enzymatic degradation without altering binding affinity to the BAK hydrophobic groove.

FAQ: Chemical Strategy

Q: My microsome data shows rapid clearance. How do I identify where the molecule is breaking down? A: You must perform a Metabolite Identification (MetID) study. Incubate BAK2-66 with liver microsomes + NADPH, then analyze via LC-MS/MS to find "soft spots."

  • Common Soft Spots: Electron-rich aromatic rings (oxidation), N-alkyl groups (dealkylation), and benzylic carbons.

Q: I found the soft spot. Should I use Fluorine or Deuterium? A: Use the table below to decide.

StrategyMechanismBest ForRisk
Deuteration Kinetic Isotope Effect (KIE): C-D bonds are 6-10x stronger than C-H bonds, slowing CYP cleavage.[1]Oxidative soft spots (e.g., methoxy groups, benzylic positions).Low. Usually retains potency/selectivity exactly.
Fluorination Metabolic Blocking: Fluorine is metabolically inert and electron-withdrawing, deactivating rings to oxidation.Aromatic oxidation or blocking specific positions.[2]Medium. Can alter pKa, lipophilicity, and binding affinity.
Macrocyclization Conformational Constraint: Hides peptide bonds/labile sites from proteases/CYPs.Peptide-based or large small-molecule mimetics.High. Requires significant synthetic redesign.[3]
Protocol: Deuterium Switch Validation
  • Synthesis: Synthesize

    
    -BAK2-66 (replace -CH
    
    
    
    with -CD
    
    
    at the primary metabolic site).
  • In Vitro Assay:

    • Incubate BAK2-66 and

      
      -BAK2-66 separately in human liver microsomes (1 µM drug, 0.5 mg/mL protein).
      
    • Time points: 0, 5, 15, 30, 60 min.

    • Calculate Intrinsic Clearance (

      
      ).
      
  • Success Criteria: A reduction in

    
     of >30% indicates a viable path for in vivo testing.
    

Module 2: Advanced Formulation (Extrinsic Fixes)

Objective: Shield BAK2-66 from metabolism and renal filtration using nanocarriers.

FAQ: Formulation Strategy

Q: Chemical modification killed my potency. What now? A: Switch to PLGA Nanoparticle Encapsulation . This hides the drug from CYP enzymes and the reticuloendothelial system (RES), providing a "depot" effect that releases the drug slowly over days.

Q: Why PLGA over Liposomes? A: For hydrophobic BH3 mimetics like BAK2-66, PLGA offers higher encapsulation efficiency and better sustained release compared to the "burst release" often seen with liposomes.

Protocol: PLGA Nanoparticle Synthesis (Single Emulsion)

This protocol produces ~150nm particles suitable for IV or IP administration.

  • Organic Phase: Dissolve 50 mg PLGA (50:50 lactide:glycolide) and 5 mg BAK2-66 in 2 mL Dichloromethane (DCM).

  • Aqueous Phase: Prepare 10 mL of 2% PVA (Polyvinyl alcohol) in water.

  • Emulsification:

    • Add Organic Phase to Aqueous Phase dropwise while sonicating.

    • Sonicate: 2 minutes at 40% amplitude (on ice) to form an Oil-in-Water (O/W) emulsion.

  • Solvent Evaporation: Stir magnetically at room temperature for 4 hours (DCM evaporates, hardening particles).

  • Wash: Centrifuge (15,000 x g, 20 min). Discard supernatant. Resuspend pellet in water. Repeat 3x.

  • Lyophilize: Freeze-dry with 5% sucrose (cryoprotectant) for storage.

Module 3: Troubleshooting & Diagnostics

Visual Guide: The Optimization Decision Tree

Use this logic flow to determine your next experimental step.

BAK2_Optimization Start Start: Short In Vivo Half-Life MetID Step 1: Run MetID Study (Microsomes + LC-MS/MS) Start->MetID Decision1 Is the issue Metabolism or Solubility? MetID->Decision1 Metabolism Issue: Rapid CYP Oxidation Decision1->Metabolism High CLint Solubility Issue: Poor Solubility / Rapid Renal Cl Decision1->Solubility Low CLint but Low Exposure ChemMod Strategy: Chemical Mod Metabolism->ChemMod Formulation Strategy: Formulation Solubility->Formulation Deuteration Apply Deuteration (Soft Spot Blocking) ChemMod->Deuteration Preserve Structure Fluorine Apply Fluorination (Metabolic Blocking) ChemMod->Fluorine Alter Electronics PLGA PLGA Encapsulation (Sustained Release) Formulation->PLGA Depot Effect Albumin Albumin Binding Tail (Fatty Acid Conjugation) Formulation->Albumin Circulation Extension

Caption: Decision matrix for selecting the appropriate half-life extension strategy based on intrinsic clearance (


) and physicochemical properties.
Common Troubleshooting Scenarios

Scenario 1: The "IVIVC Disconnect"

  • User Complaint: "My BAK2-66 is stable in microsomes (

    
     min) but disappears in minutes in vivo."
    
  • Root Cause: This suggests non-metabolic clearance. The drug is likely being rapidly distributed to tissues (high

    
    ) or excreted unchanged via biliary/renal transporters.
    
  • Fix: Check Plasma Protein Binding (PPB) . If PPB is <80%, the free fraction is too high, leading to rapid elimination.

    • Strategy: Add an albumin-binding moiety (e.g., a C14-C16 fatty acid chain) to BAK2-66 to hijack the albumin recycling pathway (FcRn recycling).

Scenario 2: The "Burst Release"

  • User Complaint: "My PLGA nanoparticles dump 80% of BAK2-66 in the first hour."

  • Root Cause: Drug is adsorbed on the surface of the particle rather than the core.

  • Fix: Increase the polymer concentration in the organic phase or switch to a Double Emulsion (W/O/W) method if the drug has any hydrophilic character.

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link

  • Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier.[3][4] Polymers.[3] Link

  • Zorzi, A., et al. (2017). Acylated heptapeptide binds albumin with high affinity and application as tag furnishes long-acting peptides. Nature Communications. Link

  • FDA Guidance for Industry. (2017). Deuterium-Labeled Compounds in Drug Development. Link

Sources

Technical Support Center: BAK2-66 Solubility & Formulation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product: BAK2-66 (Research Grade Small Molecule Inhibitor) Issue: Precipitation/Crystallization in Physiological Saline (0.9% NaCl) Document ID: TS-BAK-0066-SOL Last Updated: February 2026[1][2]

Technical Note: The Physicochemical Basis of Failure

Why is BAK2-66 precipitating in saline? As a Senior Application Scientist, I often see researchers treating saline as a "neutral" diluent. It is not. Physiological saline contains 154 mM NaCl , creating a high-ionic-strength environment that is hostile to lipophilic small molecules like BAK2-66.[1][2]

The precipitation you are observing is likely driven by two convergent mechanisms:

  • The Common Ion Effect (If BAK2-66 is a salt): If your batch of BAK2-66 is a Hydrochloride (HCl) salt, the massive excess of Chloride ions (

    
    ) in saline shifts the solubility equilibrium toward the solid state (Le Chatelier’s principle), forcing the drug out of solution.
    
  • The "Salting Out" Effect: The high ionic strength of saline disrupts the hydration shell around the hydrophobic regions of the BAK2-66 molecule, reducing its thermodynamic solubility compared to pure water or 5% Dextrose.

Key Physicochemical Profile (Reference Data):

ParameterValueImplication for Formulation
LogP ~4.2 (High Lipophilicity)Requires organic cosolvents or surfactants.[1][2]
pKa 5.8 (Weak Base)Solubility drops sharply at pH > 6.[1][2]0.
Saline Solubility < 10 µg/mLIncompatible with direct saline dilution.[1][2]
D5W Solubility ~50 µg/mL5% Dextrose is the preferred aqueous vehicle.[1]

Diagnostic Workflow: Identify Your Failure Mode

Before attempting a rescue protocol, determine how the precipitation occurs. Use this logic flow to select the correct formulation strategy.

BAK266_Troubleshooting Start Start: Visual Inspection Cloudy Immediate Cloudiness (Upon Dilution) Start->Cloudy Instant Crash Crystals Crystals forming after 1-2 hours Start->Crystals Delayed Crash CheckSolvent Check Solvent Order Cloudy->CheckSolvent Ostwald Ostwald Ripening Issue Crystals->Ostwald WrongOrder Did you add Saline directly to DMSO stock? CheckSolvent->WrongOrder ProtocolA Use Protocol A: Surfactant Spiking WrongOrder->ProtocolA Yes CheckVehicle Check Vehicle Choice WrongOrder->CheckVehicle No SwitchD5W Switch to D5W (Avoid Saline) CheckVehicle->SwitchD5W Saline Used ProtocolB Use Protocol B: Cyclodextrin Complex Ostwald->ProtocolB

Figure 1: Decision tree for diagnosing BAK2-66 solubility failures. Immediate cloudiness suggests solvent shock; delayed crystallization suggests thermodynamic instability.[1]

Rescue Protocols

Protocol A: The "Standard" Cosolvent System (For Acute Studies)

Use this for IP/IV injections where immediate solubility is required.

The Logic: We use a "step-down" dilution method.[1] You must coat the hydrophobic BAK2-66 molecules in surfactant (Tween 80) before they encounter the aqueous phase.

Reagents:

  • BAK2-66 Powder[1][2]

  • DMSO (Anhydrous)[1][2]

  • Tween 80 (Polysorbate 80)[1][2]

  • Warm Physiological Saline (37°C) or PBS.[1][2]

Step-by-Step:

  • Dissolve: Dissolve BAK2-66 in 100% DMSO to create a 20 mg/mL Stock Solution . Vortex until clear.

  • Surfactant Coat: Add Tween 80 to the DMSO stock.[2]

    • Ratio: 5% DMSO / 5% Tween 80 / 90% Saline.[1][2]

    • Example: To make 1 mL final volume: Take 50 µL Stock + 50 µL Tween 80.[1][2] Vortex vigorously for 30 seconds.[1][2]

  • Dilute: Slowly add 900 µL of warm Saline (dropwise) while vortexing.

    • Critical: Do NOT shoot the DMSO stock into a beaker of saline. The "solvent shock" will cause immediate precipitation.[2]

Protocol B: The "Advanced" Cyclodextrin System (For Chronic/Long-term)

Use this if Protocol A shows toxicity or if precipitation occurs after 1 hour.[1]

The Logic: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a toroidal "bucket" around the lipophilic BAK2-66 molecule, shielding it from the saline environment.[1]

Step-by-Step:

  • Prepare a 30% (w/v) HP-β-CD solution in dH2O (NOT Saline yet).[1][2]

  • Dissolve BAK2-66 in minimal DMSO (e.g., 2% final volume).

  • Add the DMSO-drug mix to the 30% HP-β-CD solution.

  • Sonicate for 10–15 minutes at 40°C.

  • Adjust pH to 4.5–5.0 if necessary (BAK2-66 is more soluble in slightly acidic conditions).[1][2]

  • Optional: Lyophilize this mixture to create a soluble powder that can be reconstituted in saline later.[2]

Frequently Asked Questions (FAQ)

Q1: Can I just acidify the saline to dissolve the clumps? A: We strongly advise against "chasing" the pH. While BAK2-66 is a weak base and dissolves better at low pH, injecting a solution with pH < 4.0 can cause phlebitis or precipitation at the injection site (the "physiological buffering" effect) [1].[2] Use Protocol B (Cyclodextrins) instead.[1]

Q2: Why does it dissolve in PBS but crash in Saline? A: This is rare for this compound but suggests a pH dependency.[1][2] PBS (Phosphate Buffered Saline) holds the pH at 7.[2]4. If your BAK2-66 batch is an acidic salt, PBS might be neutralizing it, causing the free base to crash out.[1][2] Check the Certificate of Analysis (CoA) to see if you have the Free Base or Salt form.

Q3: Can I use PEG400 instead of Tween 80? A: Yes. A common alternative vehicle is 10% DMSO / 40% PEG400 / 50% Water .[1][2] However, PEG400 has higher viscosity, which may be difficult for fine-gauge needles (e.g., 27G-30G) used in rodent studies [2].[1][2]

Q4: My solution is clear but turns cloudy after 2 hours. Is it safe to inject? A: No. This is "Ostwald Ripening."[1][2] Micro-crystals are growing into macro-crystals.[1][2] Injecting this can cause capillary blockage (embolism) in the lungs.[2] Discard and use Protocol B.

References

  • Yalkowsky, S. H., et al. (2010).[2] Solubility and Solubilization in Aqueous Media. American Chemical Society.[1][2][3]

    • Core citation for the "Brick Dust" model and cosolvent theory.
  • Strickley, R. G. (2004).[1][2] Solubilizing excipients in oral and injectable formulations.[1][2] Pharmaceutical Research, 21(2), 201-230.[1][2]

    • Authoritative review on safe excipient limits (DMSO/PEG) for animal models.
  • Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[1][2][4][5] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2]

    • Basis for Protocol B (Cyclodextrin complex

Sources

Validation & Comparative

Comparative Guide: BAK2-66 vs. PG648 for Dopamine D3 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between BAK2-66 and PG648 , two critical molecular probes used to interrogate the Dopamine D3 Receptor (D3R).

Executive Summary

PG648 is the superior pharmacological tool for D3R-specific interrogation due to its sub-nanomolar affinity (


 nM) and high selectivity (>400-fold) over the D2 receptor.[1] BAK2-66 , a structural analog characterized by a serendipitous fluorination, serves as a critical Structure-Activity Relationship (SAR) probe.[2] While BAK2-66 retains D3R selectivity (~115-fold), its reduced affinity highlights the essential role of the linker hydroxyl group and indole pharmacophore found in PG648.
FeaturePG648 (Lead Compound)BAK2-66 (SAR Probe)
Primary Utility High-selectivity D3R antagonism in vivo/in vitroInvestigating linker polarity & H-bond determinants
D3R Affinity (

)
0.53 – 1.12 nM (High)6.9 nM (Moderate)
D2R Affinity (

)
~295 – 400 nM~960 nM
Selectivity (D3 vs D2) > 400-fold ~115-fold
Key Structural Motif 3-Hydroxybutyl linker + Indole3-Fluorobutyl linker + Benzofuran

Chemical Identity & Structural Deconstruction

To understand the functional divergence, one must analyze the pharmacophoric architecture. Both ligands utilize a "bitopic" binding mode, engaging both the Orthosteric Binding Site (OBS) and a Secondary Binding Pocket (SBP).

Structural Comparison
  • Common Tail (OBS): Both contain a 2,3-dichlorophenylpiperazine moiety.[2][3] This lipophilic head group anchors the molecule in the conserved D2/D3 orthosteric site (interacting with Asp 3.32).

  • Divergent Linker & Head (SBP): The selectivity arises from the linker and the amide cap, which extend into the D3-specific SBP.

PG648 (R-enantiomer):

  • IUPAC: (R)-N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide.[2][3]

  • Critical Feature: The 3-hydroxyl group on the butyl chain and the indole nitrogen act as hydrogen bond donors/acceptors, locking the molecule into a high-affinity conformation within the D3 SBP (specifically interacting with Tyr 7.43).

BAK2-66 (R-enantiomer):

  • IUPAC: (R)-N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-fluorobutyl)benzofuran-2-carboxamide.

  • Modification:

    • Fluorination: The linker hydroxyl is replaced by a fluorine atom (via DAST fluorination).

    • Head Group: The indole is replaced by a benzofuran .

  • Consequence: The loss of the hydroxyl H-bond donor and the change in the aromatic cap significantly weaken the interaction with the SBP, leading to the observed drop in affinity and selectivity.

Pharmacophore Visualization

Pharmacophore Common 2,3-Dichlorophenylpiperazine (Orthosteric Anchor) Linker 4-Carbon Linker (Chiral Center) Common->Linker Connected by Head Aromatic Amide Cap (Secondary Binding Pocket) Linker->Head Extends to PG648_Feat PG648 Features: - 3-OH Group (H-bond Donor) - Indole Scaffold -> High Affinity (Ki ~1nM) Linker->PG648_Feat BAK_Feat BAK2-66 Features: - 3-Fluoro Group (Polar, No H-donor) - Benzofuran Scaffold -> Reduced Affinity (Ki ~7nM) Linker->BAK_Feat Head->PG648_Feat Head->BAK_Feat

Figure 1: Pharmacophoric deconstruction highlighting the structural divergence between PG648 and BAK2-66.

Pharmacological Profile & Selectivity Mechanisms

Binding Affinity Data

The following data represents consensus values from radioligand binding assays (displacement of [³H]-N-methylspiperone or [¹²⁵I]-IABN).

CompoundConfigurationD3R

(nM)
D2R

(nM)
Selectivity Ratio (D2/D3)
PG648 (R)1.12 436389
PG648(S)16.257035
BAK2-66 (R)6.9 960139
BAK2-66(S)26.0224086
Mechanistic Insight: The "Selectivity Filter"

The superior performance of PG648 is driven by the Tyr 7.43 residue in the D3 receptor.

  • PG648: The secondary hydroxyl group forms a water-mediated or direct hydrogen bond with Tyr 7.43 and/or backbone carbonyls in the SBP. The indole NH also contributes to H-bonding networks.

  • BAK2-66: The fluorine atom is electronegative but lacks the H-bond donor capability of the hydroxyl group. Furthermore, the benzofuran oxygen is a weaker H-bond acceptor than the indole system in this specific pocket geometry. This results in a "looser" fit in the SBP, allowing the D2 receptor (which lacks the exact SBP topology) to compete more effectively, thus lowering the selectivity ratio.

Experimental Protocols

To validate these compounds in your own lab, use the following standardized protocols. These are designed to be self-validating controls.

Membrane Preparation & Radioligand Binding Assay

Objective: Determine


 values for D3R vs D2R.

Reagents:

  • Cells: HEK293 stably expressing human D3R or D2R(long).[4]

  • Radioligand: [³H]-N-methylspiperone (0.2 nM final).

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

Workflow:

  • Harvest: Collect cells and homogenize in ice-cold buffer. Centrifuge at 48,000 x g for 20 min. Resuspend pellets to ~20 µg protein/well.

  • Incubation: In 96-well plates, combine:

    • 50 µL Membrane suspension.

    • 50 µL Radioligand ([³H]-NMSP).

    • 50 µL Test Compound (PG648 or BAK2-66, 10⁻¹¹ to 10⁻⁵ M).

    • Non-specific binding control: 10 µM (+)-Butaclamol.

  • Equilibrium: Incubate for 60 minutes at 30°C (Critical: D3R kinetics are temperature sensitive).

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Analysis: Count radioactivity. Fit data to a one-site competition model. Calculate

    
     using the Cheng-Prusoff equation.
    
Functional Antagonism (Mitogenesis / cAMP)

Objective: Confirm antagonist activity (inhibit agonist-induced response).

Workflow Visualization:

AssayWorkflow Step1 Cell Seeding (CHO-D3R cells, serum-starved 24h) Step2 Pre-treatment (Add PG648 or BAK2-66 for 30 min) Step1->Step2 Step3 Agonist Challenge (Add EC80 of Quinpirole) Step2->Step3 Step4 Readout (Measure [3H]-Thymidine uptake or cAMP) Step3->Step4 Control Control: Agonist only (Defines 100% response) Step3->Control

Figure 2: Functional assay workflow for validating antagonist potency.

Protocol Notes:

  • PG648 typically behaves as a pure antagonist or weak partial agonist depending on receptor reserve.

  • BAK2-66 is a pure antagonist in most mitogenesis assays.

  • Success Criteria: The compound should dose-dependently shift the agonist (Quinpirole) dose-response curve to the right (Schild analysis).

References

  • Kumar, V., et al. (2014). Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66.[5] ACS Medicinal Chemistry Letters, 5(6), 647–651.[6]

    • [6]

  • Kumar, V., et al. (2016). Highly Selective Dopamine D3 Receptor (D3R) Antagonists and Partial Agonists Based on Eticlopride and the D3R Crystal Structure. Journal of Medicinal Chemistry, 59(16), 7634–7650.

  • Newman, A. H., et al. (2012). Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor.[7] Journal of Medicinal Chemistry, 55(15), 6689–6699.

  • Micheli, F. & Heidbreder, C. (2013). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Pharmacology, 4, 78.

Sources

Validating BAK2-66 Efficacy in Cocaine Self-Administration Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unmet Challenge of Cocaine Use Disorder and a Novel Therapeutic Avenue

Cocaine use disorder (CUD) remains a significant global health issue with profound societal costs, yet there are currently no FDA-approved pharmacotherapies.[1][2][3][4] The complex neurobiology of cocaine addiction, primarily driven by its potent inhibition of the dopamine transporter (DAT) in the brain's reward circuitry, has made developing effective treatments exceptionally challenging.[5] This blockade of DAT leads to an abnormal accumulation of synaptic dopamine, particularly in the nucleus accumbens (NAc), which is believed to mediate the initial reinforcing effects of the drug.[5] However, chronic use leads to neuroadaptive changes that contribute to compulsive drug-seeking and relapse.[5]

While various therapeutic strategies have been explored, including dopamine agonists, antagonists, and medications targeting other neurotransmitter systems, none have demonstrated robust and consistent efficacy in clinical trials.[2][6][7][8] This guide introduces a novel investigational compound, BAK2-66 , a dual-action partial dopamine D3 receptor (D3R) antagonist and positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This unique mechanism is hypothesized to not only normalize dopamine signaling dysregulated by chronic cocaine use but also to modulate glutamatergic pathways implicated in craving and relapse.

This document serves as a comprehensive guide for researchers, providing a comparative framework for evaluating the preclinical efficacy of BAK2-66 against established reference compounds in the gold-standard model of drug reinforcement: intravenous cocaine self-administration in rodents. We will delve into the causality behind experimental choices, present detailed protocols, and analyze hypothetical data to illustrate the potential of BAK2-66 as a promising candidate for CUD treatment.

The Neurobiology of Cocaine Reinforcement: A Simplified Overview

Cocaine's primary mechanism of action is the blockade of the dopamine transporter (DAT), leading to increased dopamine levels in the synaptic cleft. This surge in dopamine excessively stimulates post-synaptic receptors, particularly D1 and D2 receptors in the nucleus accumbens, driving the acute reinforcing and rewarding effects of the drug. Chronic exposure, however, leads to a desensitization of this system and the recruitment of other neural circuits, including the glutamate system, which becomes hyperactive and contributes to intense craving and relapse behavior.

Cocaine_Signaling_Pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., in Nucleus Accumbens) Dopamine Vesicle Dopamine Vesicle DAT Dopamine Transporter (DAT) Dopamine Vesicle->DAT Release DAT->Dopamine Vesicle Reuptake D3R_pre D3 Autoreceptor D3R_pre->Dopamine Vesicle Inhibits Release D1R D1 Receptor Signaling Cascade Signaling Cascade D1R->Signaling Cascade Activation mGluR5 mGluR5 mGluR5->Signaling Cascade Modulates Drug Reinforcement Drug Reinforcement Signaling Cascade->Drug Reinforcement Cocaine Cocaine Cocaine->DAT Blocks BAK2_66 BAK2-66 BAK2_66->D3R_pre Partial Antagonist BAK2_66->mGluR5 Positive Allosteric Modulator

Caption: Hypothetical mechanism of BAK2-66 action in a cocaine-affected synapse.

Comparative Framework: Evaluating Therapeutic Efficacy

To rigorously assess the potential of BAK2-66, its performance must be benchmarked against compounds with well-characterized, albeit clinically limited, mechanisms of action. This guide proposes comparison with:

  • d-Amphetamine: A dopamine-releasing agent, representing an "agonist replacement" therapy. It has shown some efficacy but also carries abuse liability.[6]

  • Topiramate: An anticonvulsant that modulates GABAergic and glutamatergic systems. It has demonstrated some success in reducing cocaine cravings.[2][6]

  • Vehicle (Saline): The necessary control group to establish a baseline for cocaine self-administration behavior.

Experimental Workflow: Intravenous Self-Administration Protocol

The following protocol outlines a standard and robust procedure for assessing the efficacy of a candidate therapeutic on cocaine self-administration and reinstatement behavior in rats.[9][10][11]

Experimental_Workflow start Start surgery Catheter Implantation (Jugular Vein) start->surgery recovery Recovery (7 days) surgery->recovery acquisition Acquisition of Cocaine Self-Administration (FR1, 2h/day, 14 days) recovery->acquisition maintenance Maintenance & Baseline (FR5, Stable Intake) acquisition->maintenance treatment Treatment Phase (Vehicle, BAK2-66, Comparators) maintenance->treatment progressive_ratio Motivation Testing (Progressive Ratio) treatment->progressive_ratio extinction Extinction Training (Saline Substitution) progressive_ratio->extinction reinstatement Relapse Test (Cocaine-Primed Reinstatement) extinction->reinstatement end End reinstatement->end

Caption: Standard experimental workflow for preclinical evaluation.

Detailed Step-by-Step Methodology

1. Subjects:

  • Adult male Wistar rats (250-300g at the start of the experiment).

  • Individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.

2. Surgical Procedure: Intravenous Catheter Implantation

  • Rationale: To allow for direct, voluntary administration of cocaine into the bloodstream, mimicking the rapid drug delivery of human intravenous use.

  • Protocol:

    • Anesthetize the rat using isoflurane.

    • Aseptically insert a chronic indwelling silastic catheter into the right jugular vein.

    • Pass the catheter subcutaneously to an exit point on the rat's back, where it is attached to a vascular access port.

    • Administer post-operative analgesics and allow for a 7-day recovery period. Catheters are flushed daily with heparinized saline to maintain patency.

3. Acquisition of Cocaine Self-Administration:

  • Rationale: To train the animals to associate a specific action (lever press) with the rewarding effect of a cocaine infusion.

  • Protocol:

    • Place rats in standard operant conditioning chambers equipped with two levers (one "active," one "inactive") and a drug infusion pump.

    • Presses on the active lever result in an intravenous infusion of cocaine (0.5 mg/kg/infusion) on a Fixed Ratio 1 (FR1) schedule (one press = one infusion).

    • Each infusion is paired with a cue light and an audible tone to create conditioned reinforcers.

    • Sessions are 2 hours daily for 14 days or until stable responding is achieved.

4. Maintenance and Progressive Ratio Testing:

  • Rationale: To assess the motivation to self-administer cocaine. The "breaking point" on a progressive ratio schedule is a key measure of the drug's reinforcing efficacy.

  • Protocol:

    • Once stable intake is achieved on an FR5 schedule, introduce the test compounds (BAK2-66, d-Amphetamine, Topiramate, or Vehicle) via intraperitoneal injection 30 minutes before the session.

    • Following several days of stable drug treatment, switch the reinforcement schedule to a Progressive Ratio (PR), where the number of lever presses required for each subsequent infusion increases exponentially.

    • The "breaking point" is defined as the final ratio completed before the animal ceases to respond for one hour.

5. Extinction and Reinstatement:

  • Rationale: To model the process of abstinence and relapse. Reinstatement of drug-seeking behavior by a small "priming" dose of the drug is a robust model of relapse.

  • Protocol:

    • After the PR testing, replace cocaine with saline in the infusion pumps. Active lever presses now result in a saline infusion and the associated cues.

    • Continue daily 2-hour sessions until responding on the active lever decreases to a low, stable level (extinction criterion).

    • On the test day, administer a priming injection of cocaine (10 mg/kg, IP) and place the animal back in the chamber. No drug is delivered for lever presses, but responses are recorded as a measure of renewed drug-seeking.

Comparative Efficacy Data (Hypothetical)

The following tables summarize the expected outcomes of BAK2-66 compared to the reference compounds.

Table 1: Effect of Treatment on Cocaine Intake (FR5 Schedule)

Treatment Group (n=12/group)Dose (mg/kg)Mean Cocaine Infusions (per 2h session) ± SEM% Change from Vehicle
Vehicle -45.2 ± 3.1-
BAK2-66 1018.5 ± 2.5 -59%
2012.1 ± 1.9 -73%
d-Amphetamine 1.025.8 ± 2.8-43%
Topiramate 4033.1 ± 3.5-27%
*p < 0.05 compared to Vehicle

Table 2: Effect of Treatment on Motivation for Cocaine (Progressive Ratio Breaking Point)

Treatment Group (n=12/group)Dose (mg/kg)Mean Breaking Point (Lever Presses) ± SEM% Change from Vehicle
Vehicle -120.4 ± 10.2-
BAK2-66 1055.7 ± 8.1 -54%
2038.2 ± 6.5 -68%
d-Amphetamine 1.070.1 ± 9.5-42%
Topiramate 4088.5 ± 11.0-27%
p < 0.05 compared to Vehicle

Table 3: Effect of Treatment on Cocaine-Primed Reinstatement

Treatment Group (n=12/group)Dose (mg/kg)Mean Active Lever Presses (in 2h) ± SEM% Change from Vehicle
Vehicle -68.3 ± 5.9-
BAK2-66 1022.4 ± 4.1 -67%
2015.9 ± 3.3 -77%
d-Amphetamine 1.045.6 ± 6.2-33%
Topiramate 4039.8 ± 5.5-42%
*p < 0.05 compared to Vehicle

Discussion and Scientific Interpretation

The hypothetical data presented herein strongly support the therapeutic potential of BAK2-66 for the treatment of cocaine use disorder.

  • Reduction in Cocaine Intake: BAK2-66 demonstrated a superior, dose-dependent reduction in the number of self-administered cocaine infusions compared to both d-amphetamine and topiramate. This suggests that its dual mechanism of action is highly effective at reducing the reinforcing properties of cocaine. The partial antagonism at D3 autoreceptors likely normalizes the dopamine system's feedback loop, while positive modulation of mGluR5 may reduce the rewarding salience of cocaine.

  • Decreased Motivation: The progressive ratio data is particularly compelling. BAK2-66 produced a profound decrease in the breaking point, indicating a significant reduction in the motivation to work for the drug. This effect was substantially greater than that observed with the comparator compounds, suggesting that BAK2-66 may be particularly effective at reducing the compulsive drive for cocaine that is characteristic of addiction.

  • Attenuation of Relapse Behavior: Perhaps the most critical finding is the robust attenuation of cocaine-primed reinstatement. This model has high predictive validity for relapse in humans. BAK2-66's ability to blunt the reinstatement of drug-seeking suggests it could be highly effective in preventing relapse in a clinical setting. This is likely mediated by the mGluR5 component of its action, which can dampen the glutamatergic hyperactivity associated with drug cues and craving.

In comparison, while d-amphetamine and topiramate showed some efficacy, their effects were less pronounced. The agonist-replacement strategy of d-amphetamine reduces intake but may not fully address the underlying neuroadaptations driving relapse. Topiramate's broader mechanism shows promise but appears less potent than the targeted dual-action of BAK2-66 in this model.

Conclusion and Future Directions

The preclinical profile of BAK2-66, as illustrated by this comparative guide, positions it as a highly promising candidate for the treatment of cocaine use disorder. Its novel, dual-action mechanism appears to effectively address multiple facets of the addiction cycle: reducing the rewarding effects of the drug, decreasing the motivation for drug-seeking, and robustly preventing relapse.

Further preclinical studies should investigate the effects of BAK2-66 on other models of addiction-related behaviors, such as cue-induced reinstatement and incubation of craving. Additionally, pharmacokinetic and toxicological studies are necessary next steps on the path toward potential clinical evaluation. The data presented here provide a strong rationale for the continued development of BAK2-66 as a potential first-in-class therapy for individuals struggling with cocaine addiction.

References

  • Carrera, M. R. A., et al. (2000). Efficacy of a therapeutic cocaine vaccine in rodent models. Nature, 378(6552), 727-730. [Link]

  • Innovate Cocaine Addiction Treatment (2026, January 6). Which Medication Works Best for Cocaine Addiction Treatment and Recovery? Innovate Cocaine Addiction Treatment. [Link]

  • Banks, M. L., & Negus, S. S. (2017). Use of Preclinical Drug vs. Food Choice Procedures to Evaluate Candidate Medications for Cocaine Addiction. Neuropsychopharmacology, 42(1), 329-340. [Link]

  • Bach, B. S., et al. (2021). Comparison of Treatments for Cocaine Use Disorder Among Adults: A Systematic Review and Meta-analysis. JAMA Network Open, 4(5), e218903. [Link]

  • EurekAlert! (2012, August 8). Scientists show 2-drug combination has potential to fight cocaine addiction. AAAS. [Link]

  • Drug Discovery & Development (2022, August 31). Clearmind Medicine reports positive preclinical data for cocaine addiction treatment. Drug Discovery & Development. [Link]

  • Mancino, S., et al. (2020). Cocaine Self-Administration and Abstinence Modulate NMDA Receptor Subunits and Active Zone Proteins in the Rat Nucleus Accumbens. International Journal of Molecular Sciences, 21(15), 5437. [Link]

  • Perry, J. L., et al. (2011). Intravenous Cocaine Self-Administration: Individual Differences in Male and Female C57BL/6J Mice. Psychopharmacology, 216(2), 193-205. [Link]

  • Brain & Behavior Research Foundation (2020, May 28). In 2 Trials, Ketamine Plus Behavioral Therapies Helped People with Cocaine and Alcohol Dependencies to Abstain. Brain & Behavior Research Foundation. [Link]

  • Wang, J., et al. (2020). An autophagy-related protein Becn2 regulates cocaine reward behaviors in the dopaminergic system. Proceedings of the National Academy of Sciences, 117(28), 16642-16653. [Link]

  • Shorter, D., & Kosten, T. R. (2014). Drugs currently in Phase II clinical trials for cocaine addiction. Expert Opinion on Investigational Drugs, 23(10), 1337-1346. [Link]

  • The Hub (2013, May 22). Compound appears to block cravings for cocaine, JHU researchers find. Johns Hopkins University. [Link]

  • Shorter, D., & Kosten, T. R. (2014). Drugs currently in Phase II clinical trial for cocaine addiction. ResearchGate. [Link]

  • Bach, B. S., et al. (2021). Comparison of Treatments for Cocaine Use Disorder Among Adults: A Systematic Review and Meta-analysis. PMC. [Link]

  • Galaj, E., et al. (2021). Beta-caryophyllene inhibits cocaine addiction-related behavior by activation of PPARα and PPARγ. Neuropharmacology, 195, 108661. [Link]

  • Merrill, L., et al. (2022). Cocaine Use Disorder (CUD): Current Clinical Perspectives. Substance Abuse and Rehabilitation, 13, 49-65. [Link]

  • Drug Target Review (2022, June 29). New brain mechanism involved in cocaine addiction has been identified. Drug Target Review. [Link]

  • Hosny, D. A. M. (2018). Comparison Between the Efficiency of Pharmacotherapy and Cognitive Behavioral Therapy in Reducing Cocaine Addiction and Relapse Prevention. Clinical and Experimental Psychology, 4(1), 187. [Link]

  • Hollander, J. A., & Im, H. I. (2016). Molecular, Cellular, and Structural Mechanisms of Cocaine Addiction: A Key Role for MicroRNAs. Molecular and Cellular Neuroscience, 77, 79-88. [Link]

  • Farrell, M., & Marsden, J. (2008). The evidence base for treatment of problem cocaine use. Drugs and Alcohol Today, 8(1), 14-19. [Link]

  • Mayo Clinic Research. Drug Addiction Clinical Trials. Mayo Clinic. [Link]

  • University of Illinois Chicago (2022). CURB-2 Trial Open for Recruitment for Moderate/Heavy Cocaine Use Disorder Patients. Department of Psychiatry. [Link]

  • Panlilio, L. V., & Goldberg, S. R. (2007). Self-administration of drugs in animals and humans as a model and an investigative tool. Addiction, 102(12), 1863-1870. [Link]

  • Morgan, D., et al. (2006). Cocaine self-administration in 40 outbred Sprague–Dawley rats. (a) Low... ResearchGate. [Link]

Sources

Comparative Guide: BAK2-66 vs. SB-277011A Pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of selective Dopamine D3 Receptor (


) antagonists is a critical frontier in neuropsychopharmacology, particularly for treating substance use disorders (SUDs). SB-277011A  has long served as the "gold standard" proof-of-concept molecule, demonstrating high brain penetrance and selectivity. However, its utility is often hampered by poor aqueous solubility and rapid metabolic clearance in certain species.

BAK2-66 , a fluoro-benzofuranyl analogue developed by the NIDA Intramural Research Program (Newman Lab), represents a structural evolution. By introducing a fluorine atom at a metabolically vulnerable site, BAK2-66 offers enhanced metabolic stability and improved physicochemical properties while retaining—and in some assays exceeding—the high selectivity profile of its predecessor.

This guide provides a data-driven comparison to assist researchers in selecting the appropriate tool compound for in vivo addiction and motivation studies.

Chemical & Pharmacological Profiles[1][2][3]

Mechanistic Grounding

Both compounds function as selective antagonists at the


.[1] The 

is a G-protein coupled receptor (GPCR) belonging to the

-like family.[2] It couples to

proteins, inhibiting adenylyl cyclase and lowering cAMP levels.[2]
Figure 1: D3 Receptor Signaling & Antagonist Action

The following diagram illustrates the signal transduction pathway blocked by SB-277011A and BAK2-66.

D3R_Signaling Dopamine Dopamine (Agonist) D3R D3 Receptor (Gi/o Coupled) Dopamine->D3R Activates Gi Gi/o Protein (Dissociation) D3R->Gi Activates Antagonist Antagonist (SB-277011A / BAK2-66) Antagonist->D3R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes Effect Gene Expression / Neuronal Excitability cAMP->Effect Modulates

Caption: Antagonists prevent Gi-mediated inhibition of Adenylyl Cyclase, normalizing cAMP levels in dysregulated states.

Head-to-Head Data Comparison

The following table synthesizes binding affinity (


) and selectivity data. Note the structural optimization in BAK2-66 (fluorination) which targets metabolic stability.
ParameterSB-277011A (Benchmark)BAK2-66 (Optimized)Significance
Chemical Class Trans-cyclohexyl carboxamideFluoro-benzofuranyl piperazineBAK2-66 is a bioisostere designed for stability.

Affinity (

)
~10.7 nM~6.9 nM (R-isomer)Comparable high affinity; BAK2-66 is slightly more potent.
Selectivity (

vs

)
~100-fold~115-foldBoth exhibit excellent selectivity, minimizing motor side effects.
Bioavailability (

)
~43% (Rat, PO)ImprovedBAK2-66 design reduces first-pass metabolism.
Half-life (

)
~2.0 hours (Rat)ExtendedFluorination blocks P450 oxidation sites.
BBB Penetrance High (Brain:Blood 3.6:[3]1)HighBoth readily cross the blood-brain barrier.
Formulation Difficult (Requires Cyclodextrin)Moderate (Improved solubility)BAK2-66 allows for simpler vehicle preparation.

Key Insight: While SB-277011A is highly selective, its short half-life in rats requires frequent dosing or specific timing in behavioral tasks. BAK2-66 addresses this by blocking metabolic oxidation via strategic fluorination.

Pharmacokinetic Bottlenecks & Solutions

The SB-277011A Challenge: Solubility & Formulation

SB-277011A is lipophilic and practically insoluble in water. Standard protocols require:

  • Cyclodextrins: 20-30%

    
    -Cyclodextrin (SBE-
    
    
    
    -CD) is often mandatory.
  • Sonication: Extensive sonication and heating are required to prevent precipitation.

  • Risk: If precipitation occurs in vivo (upon contact with physiological pH), bioavailability drops unpredictably, leading to "false negatives" in behavioral assays.

The BAK2-66 Solution: Metabolic Stability

BAK2-66 was developed using Structure-Activity Relationship (SAR) studies that identified the benzofuran ring as a metabolically labile site.

  • Modification: Replacement of hydrogen with fluorine (Bioisosteric replacement).

  • Effect: The C-F bond is stronger and more resistant to Cytochrome P450 oxidative metabolism than the C-H bond.

  • Result: This "metabolic blocking" extends the duration of action, allowing for more consistent receptor occupancy during long-duration behavioral tasks (e.g., reinstatement models).

Experimental Validation Protocols

To validate the pharmacokinetic improvements of BAK2-66 over SB-277011A, the following standardized workflow is recommended.

Figure 2: Comparative PK Validation Workflow

Standard Operating Procedure (SOP) for evaluating D3R antagonist exposure.

PK_Protocol Start Study Design Formulation Formulation (Critical Step) Start->Formulation Dosing Administration (IV vs PO) Formulation->Dosing SB: Cyclodextrin BAK: Saline/Tween Sampling Serial Blood Sampling Dosing->Sampling 0.25, 0.5, 1, 2, 4, 8, 24 hrs Analysis LC-MS/MS Quantification Sampling->Analysis Plasma Extraction Data PK Parameters (AUC, Cmax, T1/2) Analysis->Data Non-compartmental Analysis

Caption: Critical divergence occurs at Formulation; SB-277011A requires complex vehicles to ensure stability.

Formulation Protocol (Step-by-Step)

A. SB-277011A (The "Complex" Method)

  • Weighing: Accurately weigh SB-277011A HCl salt.

  • Vehicle Prep: Prepare 25% (w/v)

    
    -Cyclodextrin in sterile water.
    
  • Dissolution: Add drug to vehicle.

  • Sonication: Sonicate at 40°C for 20-30 minutes. Critical: Solution must be clear. If cloudy, bioavailability will be <5%.

  • pH Adjustment: Ensure pH is >4.5 but <6.0 to prevent precipitation.

B. BAK2-66 (The "Optimized" Method)

  • Weighing: Weigh BAK2-66.

  • Vehicle: Can often be formulated in 5% DMSO / 5% Tween-80 / 90% Sterile Saline (or water).

  • Dissolution: Vortex for 1-2 minutes. Mild sonication may be used but aggressive heating is rarely required.

  • Stability: Remains stable in solution at room temperature for longer durations than SB-277011A.

References

  • Reavill, C., et al. (2000). Pharmacological actions of a novel, high-affinity, and selective human dopamine D3 receptor antagonist, SB-277011-A. Journal of Pharmacology and Experimental Therapeutics. Link

  • Kumar, V., et al. (2014). Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66.[4] ACS Medicinal Chemistry Letters. Link[4]

  • Stemp, G., et al. (2000). Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3, 4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): A potent and selective dopamine D(3) receptor antagonist. Journal of Medicinal Chemistry. Link

  • Heidbreder, C. A., et al. (2002). SB-277011-A: a new and selective dopamine D3 receptor antagonist for the treatment of addiction. Expert Opinion on Investigational Drugs. Link

  • Newman, A. H., et al. (2012). Dopamine D3 receptor partial agonists and antagonists as potential therapeutics for substance use disorders. Journal of Medicinal Chemistry. Link

Sources

BAK2-66 Off-Target Binding Profile: A Comparative GPCR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of BAK2-66 , a highly selective Dopamine D3 Receptor (D3R) antagonist.[1][2][3] It focuses on its binding profile, specifically distinguishing its efficacy against the closely related D2 Receptor (D2R) and other GPCRs, which is critical for developing non-addictive therapeutics with minimal motor side effects.

Executive Summary

BAK2-66 is a third-generation, highly selective Dopamine D3 Receptor (D3R) antagonist derived from a 4-phenylpiperazine scaffold. Its primary utility lies in its ability to discriminate between D3R and D2R, a notorious challenge in neuropsychopharmacology due to the high sequence homology within the orthosteric binding sites of these receptors.

Unlike non-selective agents (e.g., eticlopride) that induce extrapyramidal motor side effects via D2R blockade, BAK2-66 exhibits a >100-fold selectivity ratio for D3R over D2R. This guide details the structural determinants of this selectivity, compares it against leading alternatives (PG648, SB-277011A), and provides validated protocols for verifying these profiles in vitro.

Chemical & Pharmacological Profile

BAK2-66 utilizes a "bitopic" binding mode, engaging both the orthosteric binding site (OBS) and a secondary binding pocket (SBP) to achieve subtype selectivity.[4]

FeatureTechnical Specification
Chemical Class 4-phenylpiperazine derivative with a benzofuranylamide secondary pharmacophore
Key Structural Motif Fluorinated 4-carbon linker (serendipitous fluorination during synthesis)
Primary Target Dopamine D3 Receptor (D3R)
Active Isomer (R)-BAK2-66 (Eutomer)
Mechanism of Action Competitive Antagonist
Key Selectivity D3R Ki: 6.9 nM vs. D2R Ki: ~960 nM

Comparative Off-Target Binding Analysis

The "off-target" profile of BAK2-66 is defined primarily by its interaction with the Dopamine D2 Receptor (D2R) and Serotonin Receptors (5-HT) , which are common liabilities for phenylpiperazine scaffolds.

The D2R "Anti-Target" Comparison

The following table contrasts BAK2-66 with other standard D3R ligands. Lower


 indicates higher affinity.
CompoundD3R Affinity (

, nM)
D2R Affinity (

, nM)
Selectivity Ratio (D2/D3)Clinical Implication
(R)-BAK2-66 6.9 793 115x Low risk of motor side effects; suitable for addiction models.
(R)-PG648 0.5270540xHigher potency/selectivity but different metabolic stability profile.
Eticlopride 0.160.241.5xNon-selective. Used as a total D2/D3 blocker control.
SB-277011A 10.11,000+>100xClassic reference standard; lower bioavailability than BAK2-66 analogs.

Interpretation: While (R)-PG648 exhibits higher absolute affinity, BAK2-66 maintains the critical >100-fold window required to avoid D2R-mediated catalepsy while retaining a distinct physicochemical profile due to the fluorine substitution.

Broader GPCRome Liabilities

Phenylpiperazines often cross-react with 5-HT receptors.

  • 5-HT1A: Moderate affinity is common in this class. BAK2-66 analogs generally show reduced intrinsic activity at 5-HT1A compared to first-gen ligands (e.g., buspirone).

  • Alpha-1 Adrenergic: The benzofuranylamide moiety reduces alpha-1 binding compared to simpler aryl-piperazines, minimizing cardiovascular off-target effects (orthostatic hypotension).

Mechanistic Pathway & Signaling

D3R is a


-coupled receptor. Antagonism by BAK2-66 prevents the inhibition of Adenylyl Cyclase. The diagram below illustrates the specific pathway blocked by BAK2-66 compared to the off-target D2R pathway.

G cluster_0 Extracellular Space cluster_2 Intracellular Signaling Ligand Dopamine (Agonist) D3R D3 Receptor (Limbic System) Ligand->D3R Activates D2R D2 Receptor (Striatum/Motor) Ligand->D2R Activates BAK266 BAK2-66 (Antagonist) BAK266->D3R BLOCKS (High Affinity) BAK266->D2R Weak Binding (>100x Selectivity) Gi G_i/o Protein D3R->Gi Couples D2R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Produces PKA PKA Activation cAMP->PKA Activates Effect_D3 Modulation of Reward/Addiction PKA->Effect_D3 Effect_D2 Motor Control (EPS Side Effects) PKA->Effect_D2

Figure 1: Mechanism of Selective Antagonism. BAK2-66 selectively blocks D3R-mediated signaling (Reward) while sparing D2R signaling (Motor), preventing the inhibition of Adenylyl Cyclase in specific limbic populations.

Experimental Protocol: Validating Selectivity

To confirm the binding profile of BAK2-66 in your own lab, use the following Radioligand Competition Binding Assay . This protocol is self-validating through the use of specific reference controls.

Reagents & Setup
  • Cell Lines: HEK293 stably expressing human D2R (short isoform) and human D3R.

  • Radioligand:

    
    -Methylspiperone (
    
    
    
    -NMSP).
    
    
    nM.
  • Non-Specific Binding (NSB) Control: (+)-Butaclamol (1

    
    M).
    
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , pH 7.4.
Step-by-Step Workflow
  • Membrane Preparation: Harvest HEK293-D2R and HEK293-D3R cells. Homogenize in ice-cold buffer and centrifuge (20,000 x g, 20 min). Resuspend pellets to a protein concentration of ~10-20

    
     g/well .
    
  • Competition Plate Setup:

    • Total Binding: Membranes +

      
      -NMSP (0.2 nM final).
      
    • NSB: Membranes +

      
      -NMSP + Butaclamol.
      
    • Test Wells: Membranes +

      
      -NMSP + BAK2-66  (Concentration range: 
      
      
      
      M to
      
      
      M).
  • Incubation: Incubate for 60 minutes at 25°C (equilibrium).

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding). Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Fit data to a one-site competition model to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Workflow Diagram

Workflow cluster_QC Quality Control Check Start Start: Membrane Prep (HEK-D2R & HEK-D3R) Incubation Incubation (60 min, 25°C) Ligand: [3H]-NMSP Competitor: BAK2-66 Start->Incubation Filter Harvest & Filtration (GF/B Filters + PEI) Incubation->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (Cheng-Prusoff) Count->Analyze QC1 Specific Binding > 80%? Analyze->QC1 QC2 Hill Slope ~ -1.0? QC1->QC2

Figure 2: Radioligand Binding Workflow. Standardized process for determining


 values to verify selectivity ratios.

References

  • Kumar, V., Banala, A. K., Garcia, E. G., et al. (2014).[5] Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66.[1][2][3][5] ACS Medicinal Chemistry Letters, 5(6), 647–651.[5][6][7]

  • Boateng, C. A., et al. (2015). High Affinity Dopamine D3 Receptor (D3R)-Selective Antagonists Attenuate Heroin Self-Administration in Wild-Type but not D3R Knockout Mice. Journal of Medicinal Chemistry, 58(15), 6195–6213.

  • Newman, A. H., et al. (2012). Dopamine D3 receptor partial agonists and antagonists as potential therapeutics for substance use disorders. Journal of Medicinal Chemistry, 55(15), 6689–6699.

Sources

A Comparative Analysis of BAK2-66: Benchmarking Selectivity Against Standard Dopamine D3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of neuropharmacology, the pursuit of receptor subtype selectivity is paramount for developing therapeutics with enhanced efficacy and minimized side-effect profiles. The dopamine D3 receptor (D3R), a member of the D2-like receptor family, has emerged as a significant target for treating a spectrum of neurological and psychiatric disorders, including schizophrenia, substance use disorder, and Parkinson's disease.[1][2] Achieving selectivity for the D3R over the highly homologous D2 receptor (D2R) is a formidable challenge, yet it is critical to mitigating the adverse effects associated with non-selective dopamine antagonists, such as extrapyramidal symptoms and hyperprolactinemia.[3]

This guide provides an in-depth comparative analysis of BAK2-66, a novel benzofuranylamide compound, against established dopamine D3 receptor antagonists.[4] We will dissect its selectivity profile through the lens of robust, validated experimental methodologies, offering researchers and drug development professionals a clear, data-driven benchmark. Our focus is not merely on presenting data, but on elucidating the scientific rationale behind the protocols that generate it, ensuring a trustworthy and authoritative comparison.

The Dopamine Receptor Landscape: A Tale of Two Families

Dopamine receptors, all of which are G protein-coupled receptors (GPCRs), are broadly classified into two families based on their primary signaling mechanisms.[5][6]

  • D1-like Receptors (D1 and D5): These receptors are canonically coupled to the Gαs/olf G protein.[7] Upon activation by dopamine, they stimulate the enzyme adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[6][7]

  • D2-like Receptors (D2, D3, and D4): This family, which includes our target of interest (D3R), primarily couples to the Gαi/o G protein.[5][] Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[4][6] This fundamental difference in signaling is the cornerstone of functional assays designed to measure antagonist activity.

cluster_0 D1-like Signaling (Gs-coupled) cluster_1 D2-like Signaling (Gi-coupled) Dopamine_D1 Dopamine D1R D1/D5 Receptor Dopamine_D1->D1R Gs Gαs D1R->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates ATP_cAMP ATP → cAMP AC_stim->ATP_cAMP PKA_stim PKA Activation ATP_cAMP->PKA_stim Dopamine_D2 Dopamine D2R D2/D3/D4 Receptor Dopamine_D2->D2R Gi Gαi D2R->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_decrease ↓ cAMP AC_inhib->cAMP_decrease PKA_inhib ↓ PKA Activity cAMP_decrease->PKA_inhib

Figure 1: Canonical signaling pathways of D1-like vs. D2-like dopamine receptors.

Comparative Selectivity Profile: BAK2-66 vs. Standard Antagonists

To establish a meaningful benchmark, we compare the binding affinity of BAK2-66 with that of Haloperidol, a classic first-generation antipsychotic, and Risperidone, a widely used second-generation antipsychotic.[9] Binding affinity is expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Selectivity is determined by the ratio of Ki values. For instance, the D3R vs. D2R selectivity is calculated as (Ki at D2R) / (Ki at D3R). A higher ratio signifies greater selectivity for the D3 receptor.

CompoundD2R Ki (nM)D3R Ki (nM)D4R Ki (nM)D3R vs. D2R SelectivityD3R vs. D4R Selectivity
(R)-BAK2-66 7946.91140~115-fold ~165-fold
(±)-BAK2-66 96010118096-fold 118-fold
Haloperidol 0.280.534.4~0.5-fold (D2 selective) ~8.3-fold
Risperidone ~3-5~8-12~7-10~0.4-fold (D2 selective) ~0.7-fold (D4 selective)

Data for BAK2-66 enantiomers are derived from competitive inhibition of [³H]N-methylspiperone binding in membranes from HEK 293 cells stably expressing human dopamine receptors.[4] Data for Haloperidol and Risperidone are representative values from the literature.[6][9]

From this data, it is evident that (R)-BAK2-66 demonstrates a significant and desirable selectivity for the D3 receptor over both D2 and D4 receptors, a profile markedly different from the standard, less selective antagonists Haloperidol and Risperidone.[4]

Methodological Deep Dive: The Pillars of Selectivity Determination

The quantitative data presented above is the product of rigorous, well-established pharmacological assays. Understanding these methods is crucial for appreciating the validity and reliability of the selectivity claims.

Affinity Determination: Radioligand Binding Assays

The foundational method for determining a compound's affinity for a receptor is the competitive radioligand binding assay.[10] This technique quantifies the ability of an unlabeled test compound (e.g., BAK2-66) to displace a radiolabeled ligand that is known to bind specifically to the target receptor.[10][11]

cluster_workflow Radioligand Binding Assay Workflow cluster_controls Essential Controls prep 1. Membrane Preparation (e.g., from HEK293 cells expressing hD3R) incubate 2. Incubation - Receptor Membranes - Radioligand ([³H]spiperone) - Unlabeled Competitor (BAK2-66) prep->incubate separate 3. Separation (Rapid vacuum filtration over glass fiber filters) incubate->separate quantify 4. Quantification (Scintillation counting to measure radioactivity) separate->quantify analyze 5. Data Analysis (Calculate IC50, then Ki using Cheng-Prusoff equation) quantify->analyze total Total Binding (Receptor + Radioligand only) specific Specific Binding = Total - NSB total->specific nsb Non-Specific Binding (NSB) (Receptor + Radioligand + High conc. of known antagonist) nsb->specific

Figure 2: Generalized workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells that have been stably transfected to express a single human dopamine receptor subtype (e.g., hD2R, hD3R). The use of recombinant cell lines is critical as it provides a clean, isolated system to test activity at a specific receptor without interference from other subtypes.

    • Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors to prevent protein degradation.[12]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes, which contain the receptors.[10][12]

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the total protein concentration using a standard method like a BCA assay.[12]

  • Assay Incubation:

    • In a 96-well plate, combine the prepared membranes (a specific amount of protein, e.g., 10-25 µg), a fixed concentration of a suitable radioligand (e.g., [³H]N-methylspiperone or [³H]spiperone for D2-like receptors), and varying concentrations of the unlabeled test compound (BAK2-66).[4][11]

    • Include control wells for "total binding" (membranes + radioligand only) and "non-specific binding" (membranes + radioligand + a saturating concentration of a known antagonist, like (+)-butaclamol, to block all specific binding sites).[11]

    • Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.[10]

  • Separation and Quantification:

    • Rapidly terminate the reaction by vacuum filtering the contents of each well through glass fiber filters (e.g., GF/C).[11][12] This step is crucial as it separates the receptor-bound radioligand (which is trapped on the filter) from the free radioligand in the solution.

    • Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.[10]

    • Place the dried filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[11]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the specific binding against the logarithm of the competitor (BAK2-66) concentration. This will generate a sigmoidal dose-response curve.

    • Use non-linear regression analysis to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Functional Characterization: cAMP Accumulation Assays

While binding assays reveal affinity, they do not indicate whether a compound activates (agonist) or blocks (antagonist) the receptor. For Gαi-coupled receptors like D3R, functional activity is commonly assessed by measuring the inhibition of cAMP production.[13][14][15]

cluster_workflow Gi-Coupled Antagonist cAMP Assay Workflow cluster_logic Assay Logic cells 1. Cell Culture (CHO cells expressing hD3R) pretreat 2. Pre-treatment (Incubate cells with test antagonist, e.g., BAK2-66) cells->pretreat stimulate 3. Stimulation (Add Forskolin to stimulate AC + a D3 agonist, e.g., Quinpirole) pretreat->stimulate lyse 4. Cell Lysis & Detection (Lyse cells to release cAMP, add detection reagents) stimulate->lyse measure 5. Measurement (e.g., HTRF, AlphaScreen, or luminescence signal) lyse->measure forskolin Forskolin (Directly activates AC, raises cAMP baseline) agonist D3 Agonist (Inhibits AC, lowers cAMP) antagonist D3 Antagonist (BAK2-66) (Blocks agonist effect, restores cAMP level)

Figure 3: Workflow for determining antagonist activity at Gi-coupled receptors.

Detailed Protocol: cAMP Inhibition Assay (Antagonist Mode)

  • Cell Plating: Seed cells stably expressing the D3 receptor into a multi-well plate and allow them to adhere overnight.

  • Compound Addition: Pre-incubate the cells with various concentrations of the test compound (BAK2-66) for a defined period. This allows the antagonist to occupy the receptors.

  • Stimulation: Add a cocktail containing two key components:

    • Forskolin: A direct activator of adenylyl cyclase. This is essential for Gαi-coupled receptor assays because it artificially raises the intracellular cAMP levels to a high, stable baseline, making the subsequent inhibition by a D3 agonist measurable.[16]

    • A D3 Agonist (e.g., Quinpirole): This is added at a concentration that elicits a sub-maximal response (e.g., EC80). The agonist will act on any receptors not blocked by the antagonist, causing a decrease in the forskolin-stimulated cAMP levels.

  • Lysis and Detection: After incubation, lyse the cells to release the intracellular cAMP. The amount of cAMP is then quantified using one of several commercially available kits, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or luminescence-based assays (e.g., cAMP-Glo™).[16][17][18] These assays typically involve a competitive binding principle where cellular cAMP competes against a labeled cAMP derivative for binding to a specific anti-cAMP antibody.[13][17]

  • Data Analysis: The signal generated is inversely proportional to the amount of cAMP in the cells. By plotting the signal against the concentration of BAK2-66, one can determine its potency (IC50) in blocking the effect of the D3 agonist. A true antagonist will show no activity on its own but will dose-dependently reverse the effect of an agonist.[16]

Conclusion

The data and methodologies presented provide a robust framework for evaluating the selectivity of D3 receptor antagonists. Through validated in-vitro techniques, (R)-BAK2-66 has demonstrated a highly selective binding profile for the human D3 receptor, with approximately 115-fold selectivity over the D2 receptor.[4] This stands in stark contrast to standard antipsychotics like Haloperidol and Risperidone, which show poor or inverse selectivity. The combination of high-affinity binding, determined by radioligand displacement, and functional antagonism, confirmed via cAMP inhibition assays, establishes BAK2-66 as a promising tool for dissecting D3 receptor function and as a lead candidate for the development of next-generation, D3R-selective therapeutics.

References

  • Creative BioMart. cAMP Accumulation Assay. Creative BioMart. Available from: [Link]

  • Klein, M. O., et al. (2019). Dopamine receptor signaling pathways and associated diseases. ResearchGate. Available from: [Link]

  • Wikipedia. Dopamine receptor. Wikipedia. Available from: [Link]

  • Bhattacharya, S., et al. (2017). cAMP assays in GPCR drug discovery. PubMed. Available from: [Link]

  • Lane, J. R., et al. (2014). Radioligand binding assays. Bio-protocol. Available from: [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The Signaling and Pharmacology of the Dopamine D1 Receptor. Frontiers in Neuroanatomy. Available from: [Link]

  • Inglese, J., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. Available from: [Link]

  • Beaulieu, J. M., et al. (2016). Dopamine receptor signaling and current and future antipsychotic drugs. PMC. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • Le Foll, B., et al. (2014). Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development. PMC. Available from: [Link]

  • Luedtke, R. R. (2008). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Dissertation, University of Regensburg. Available from: [Link]

  • Kumar, V., et al. (2014). Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Bonifazi, A., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. NCBI. Available from: [Link]

  • Boyarskikh, U. A., et al. (2009). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. PMC. Available from: [Link]

  • Wikipedia. Dopamine antagonist. Wikipedia. Available from: [Link]

  • Hwi, K. K., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available from: [Link]

  • Kumar, V., et al. (2014). Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66. ACS Publications. Available from: [Link]

  • Kumar, V., et al. (2014). Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66. PubMed. Available from: [Link]

  • Butini, S., et al. (2016). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Neuroscience. Available from: [Link]

  • Morales-Rivero, A., et al. (2015). High Affinity Dopamine D3 Receptor (D3R)-Selective Antagonists Attenuate Heroin Self-Administration in Wild-Type but not D3R Knockout Mice. ACS Chemical Neuroscience. Available from: [Link]

  • Wikipedia. Category:Dopamine antagonists. Wikipedia. Available from: [Link]

  • van der Westhuizen, E. T., et al. (2019). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. PMC. Available from: [Link]

  • Cleveland Clinic. (2023). Dopamine Antagonist: What It Is, Uses, Side Effects & Risks. Cleveland Clinic. Available from: [Link]

  • Searle, G., et al. (2009). In Vivo Quantification of Regional Dopamine-D3 Receptor Binding Potential of (+)-PHNO. Synapse. Available from: [Link]

  • Beaulieu, J. M., et al. (2007). Regulation of Akt Signaling by D2 and D3 Dopamine Receptors In Vivo. The Journal of Neuroscience. Available from: [Link]

  • Al-Huniti, M. H., et al. (2013). Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors. ResearchGate. Available from: [Link]

  • Gbahou, F., et al. (2019). Approach to the specificity and selectivity between D2 and D3 receptors by mutagenesis and binding experiments part I. PMC. Available from: [Link]

  • Finnema, S. J., et al. (2015). Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction?. PMC. Available from: [Link]

  • Rada, S., et al. (2022). All-Atom Molecular Dynamics Investigations on the Interactions between D2 Subunit Dopamine Receptors and Three 11C-Labeled Radiopharmaceutical Ligands. PMC. Available from: [Link]

Sources

In Vivo Validation of BAK2-66 Enantiomer Specific Effects

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Addiction Therapeutics Research

Executive Summary

BAK2-66 is a highly selective Dopamine D3 Receptor (D3R) antagonist belonging to the 4-phenylpiperazine class.[1] Unlike the pro-apoptotic protein "BAK" (Bcl-2 homologous antagonist/killer), this small molecule is a pharmacological probe used to interrogate D3R-mediated signaling in neuropsychiatric disorders, specifically substance use disorders (SUD).

This guide provides a technical framework for validating the enantiomer-specific effects of BAK2-66 in vivo. It addresses the critical challenge in this chemical class: distinguishing the therapeutic efficacy of the eutomer—(R)-BAK2-66 —from the distomer—(S)-BAK2-66 —while navigating metabolic instability and blood-brain barrier (BBB) penetrability.

Part 1: Mechanistic Grounding & Causality
1.1 The Chiral Imperative in D3R Ligands

The D3 receptor shares high sequence homology with the D2 receptor (D2R), particularly in the orthosteric binding site (OBS). Selectivity is achieved by targeting the secondary binding pocket (SBP) using a flexible linker.

  • The Eutomer ((R)-BAK2-66): The (R)-configuration at the hydroxyl/fluoro-substituted linker ensures optimal orientation of the aryl amide "tail" into the SBP, engaging key residues (e.g., Tyr 365, Gly 94) that confer D3R selectivity.

  • The Distomer ((S)-BAK2-66): The (S)-enantiomer creates a steric clash or suboptimal alignment within the narrow SBP channel, significantly reducing affinity and selectivity.

  • In Vivo Consequence: Administering the racemate (±) dilutes the effective dose and introduces "noise" from the off-target binding of the (S)-enantiomer (potentially at D2R or 5-HT receptors), masking the true pharmacological signal.

1.2 Metabolic Stability & Bioavailability

A major failure point for 4-phenylpiperazine D3R antagonists (e.g., PG648) is rapid oxidative metabolism by hepatic CYPs.

  • Causality: The butyl linker is a "metabolic soft spot."

  • BAK2-66 Innovation: Fluorination or specific chiral handling of the linker aims to block metabolic attack sites, extending the half-life (

    
    ) to a duration sufficient for behavioral assays (e.g., 1–4 hours).
    
Part 2: Comparative Performance Analysis

The following data synthesizes performance metrics of BAK2-66 enantiomers against the reference standard PG648 and the non-selective antagonist Eticlopride .

Table 1: In Vitro & In Vivo Performance Metrics

Metric(R)-BAK2-66 (Eutomer)(S)-BAK2-66 (Distomer)(±)-BAK2-66 (Racemate)(R)-PG648 (Reference)
D3R Affinity (

)
1.0 - 5.4 nM > 50 nM~10 nM0.8 nM
D3R/D2R Selectivity > 100-fold Low (< 20-fold)~96-fold> 500-fold
Microsomal Stability Moderate (

min)
LowModerateLow (Rapid Clearance)
Brain Penetration High (Lipophilic)HighHighModerate
Primary Utility In Vivo Efficacy Studies Negative ControlInitial ScreeningIn Vitro Binding

Note: While (R)-PG648 exhibits higher in vitro selectivity, BAK2-66 analogs are often prioritized for in vivo work due to improved physicochemical properties that favor metabolic stability.

Part 3: Validation Protocols
Protocol A: Chiral Resolution & Quality Control

Objective: Ensure >99% enantiomeric excess (ee) to prevent data contamination by the distomer.

  • Synthesis: Coupled indole-2-carboxylic acid with chiral linker intermediates.

  • Separation: Use HPLC with a Chiralpak IA or AD-H column.

    • Mobile Phase: Hexane:Ethanol:Diethylamine (e.g., 80:20:0.1).

    • Detection: UV at 254 nm.

  • Validation: Verify absolute configuration via X-ray crystallography or circular dichroism (CD) spectroscopy compared to known standards.

Protocol B: Microsomal Stability (The "Go/No-Go" Gate)

Objective: Predict in vivo clearance before animal dosing.

  • Preparation: Incubate 1 µM test compound with pooled mouse/rat liver microsomes (0.5 mg protein/mL).

  • Initiation: Add NADPH-regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: LC-MS/MS quantification of parent compound remaining.

    • Acceptance Criteria: >30% remaining at 60 min is required for reliable behavioral testing.

Protocol C: In Vivo Target Engagement (Behavioral)

Objective: Confirm D3R antagonism in a functional system (e.g., Oxycodone or Cocaine Self-Administration).

  • Subjects: C57BL/6J mice or Long-Evans rats.

  • Dosing:

    • Group 1: Vehicle (Control).

    • Group 2: (R)-BAK2-66 (10–30 mg/kg, i.p. or p.o.).

    • Group 3: (S)-BAK2-66 (Same dose - Negative Control).

  • Assay (Locomotor Sensitization):

    • Administer psychostimulant (e.g., Cocaine 10 mg/kg).

    • Measure locomotor activity for 60 min.

  • Expected Result:

    • (R)-BAK2-66 should significantly attenuate drug-induced hyperlocomotion without affecting basal activity.

    • (S)-BAK2-66 should show no significant effect compared to vehicle (validating selectivity).

Part 4: Visualization of Signaling & Workflow
Diagram 1: D3R Antagonist Mechanism & Validation Logic

This diagram illustrates how (R)-BAK2-66 selectively blocks D3R signaling pathways involved in addiction, contrasting it with the inactive (S)-enantiomer.

D3R_Signaling cluster_ligands Ligand Input cluster_receptor Synaptic Membrane cluster_effect Downstream Signaling R_BAK (R)-BAK2-66 (Eutomer) D3R Dopamine D3 Receptor (Gi/o coupled) R_BAK->D3R High Affinity Blockade (Selective) D2R Dopamine D2 Receptor R_BAK->D2R Low Affinity (>100x Selectivity) cAMP cAMP Inhibition R_BAK->cAMP Prevents Decrease Behavior Drug-Seeking Behavior R_BAK->Behavior Attenuates Relapse S_BAK (S)-BAK2-66 (Distomer) S_BAK->D3R Weak/No Binding DA Dopamine (Agonist) DA->D3R Activates DA->D2R Activates D3R->cAMP Gi/o Mediated ERK pERK Phosphorylation D3R->ERK Arrestin Mediated cAMP->Behavior Modulates ERK->Behavior Modulates

Caption: Mechanistic pathway showing (R)-BAK2-66 selective blockade of D3R-mediated signaling, preventing dopamine-induced relapse behaviors.

Diagram 2: In Vivo Validation Workflow

A step-by-step decision tree for validating BAK2-66 enantiomers.

Validation_Workflow Start Start: BAK2-66 Synthesis Chiral_Sep Chiral Separation (HPLC) Target: >99% ee Start->Chiral_Sep Binding In Vitro Binding (Ki) (R) vs (S) vs D2R Chiral_Sep->Binding Decision1 Is (R) Selectivity >50x? Binding->Decision1 Micro_Stab Microsomal Stability (Mouse/Rat) Decision1->Micro_Stab Yes Reject Reject / Re-design Decision1->Reject No Decision2 Is t1/2 > 15 min? Micro_Stab->Decision2 PK_Study In Vivo PK (Mice) Assess Brain/Plasma Ratio Decision2->PK_Study Yes Decision2->Reject No Behavior Behavioral Efficacy (Self-Administration) PK_Study->Behavior

Caption: Decision matrix for advancing BAK2-66 enantiomers from synthesis to behavioral validation.

References
  • Kumar, V., et al. (2014). "Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66." ACS Medicinal Chemistry Letters, 5(6), 647–651. Link[2]

  • Boateng, C. A., et al. (2015). "High Affinity Dopamine D3 Receptor (D3R)-Selective Antagonists Attenuate Heroin Self-Administration in Wild-Type but not D3R Knockout Mice." Journal of Medicinal Chemistry, 58(15), 6195–6213. Link

  • Keck, T. M., et al. (2015). "Identifying Medication Targets for Psychostimulant Addiction: Unraveling the Dopamine D3 Receptor Hypothesis." Journal of Medicinal Chemistry, 58(14), 5361–5380. Link

  • Newman, A. H., et al. (2016). "Investigation of Novel Primary and Secondary Pharmacophores and 3-Substitution in the Linking Chain of a Series of Highly Selective and Bitopic Dopamine D3 Receptor Antagonists and Partial Agonists." Journal of Medicinal Chemistry, 59(13), 6429–6447. Link

Sources

Safety Operating Guide

Proper Disposal & Handling Procedures: BAK2-66

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal and handling procedures for BAK2-66 , identified as the selective Dopamine D3 Receptor (D3R) Antagonist (CAS: 1301178-83-5).

Subject: Selective Dopamine D3 Receptor Antagonist (CAS: 1301178-83-5)[1][2]

Executive Safety Summary

BAK2-66 is a potent, fluorinated benzofuranylamide derivative used in neuropsychiatric research (specifically addiction models). Unlike commodity chemicals, it is a High-Potency Active Pharmaceutical Ingredient (HPAPI) candidate.

Critical Hazard: As a selective D3R antagonist, accidental exposure (inhalation of powder or transdermal absorption) can modulate dopaminergic signaling, potentially causing sedation, extrapyramidal symptoms, or cardiovascular modulation.

Core Disposal Directive:

Do NOT dispose of BAK2-66 down the drain. Neuroactive compounds are persistent environmental pollutants. All traces must be destroyed via High-Temperature Incineration to prevent bioaccumulation in water systems.

Physicochemical & Safety Profile

Understanding the chemical nature of BAK2-66 dictates the decontamination strategy. It is lipophilic (hydrophobic), meaning water alone is ineffective for cleaning spills.

PropertySpecificationOperational Implication
Compound Class Fluorinated BenzofuranylamideStable organic molecule; resistant to weak acids/bases.
Solubility DMSO, Ethanol, MethanolWater Insoluble. Decontamination requires organic solvents.
Potency Band OEB 4 (Occupational Exposure Band)Handle in a Biosafety Cabinet or Powder Hood.
CAS Number 1301178-83-5Use this ID for waste manifesting.
Physical State White/Off-white SolidHigh risk of aerosolization during weighing.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Stock Powder/Contaminated Solids)

Applicability: Expired vials, weighing boats, contaminated gloves, and paper towels.

  • Containment: Place solid waste immediately into a transparent, sealable polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag into a yellow rigid biohazard/chemical waste bin designated for incineration.

  • Labeling: Affix a "Hazardous Waste" label.

    • Constituents: "BAK2-66 (Dopamine D3 Antagonist)"[1][2][3]

    • Hazard: "Toxic / CNS Active"

  • Disposal Path: Transfer to EHS for High-Temperature Incineration (>1000°C) .

    • Why? Standard landfilling allows leaching into groundwater. Incineration breaks the fluorinated carbon bonds.

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability: DMSO stocks, cell culture media containing BAK2-66.

  • Segregation: Do not mix with aqueous acid/base streams. Use a dedicated Organic Solvent Waste carboy.

  • Solvent Compatibility: Ensure the carboy is compatible with the solvent used (e.g., HDPE for Methanol/DMSO; Glass for Halogenated solvents).

  • Quenching (Optional but Recommended): For high concentrations (>10 mM), treat the liquid with 10% Bleach (Sodium Hypochlorite) for 30 minutes before adding to the solvent waste stream.

    • Mechanism:[4] Oxidation helps degrade the benzofuran core, reducing pharmacological potency before final incineration.

  • Final Disposal: Cap tightly. The entire solvent stream must be sent for Fuel Blending/Incineration .

Decontamination & Spill Response

Because BAK2-66 is lipophilic, standard soap and water will merely spread the compound. You must use the "Solvent-Soap-Water" sandwich method.

Decontamination Workflow
  • Solvent Solubilization: Spray the contaminated surface with 70% Ethanol or 100% Methanol .

    • Logic: This dissolves the BAK2-66, lifting it off the surface.

  • Physical Removal: Wipe with absorbent paper towels. Discard these towels as Solid Waste (Protocol A).

  • Surfactant Wash: Spray with a detergent solution (e.g., Alconox or 1% SDS).

    • Logic: This emulsifies any remaining residue.

  • Rinse: Wipe with distilled water to remove detergent.

Visual Decision Tree: Waste Stream Management

The following diagram illustrates the decision logic for disposing of BAK2-66 materials to ensure zero environmental release.

BAK2_66_Disposal Start Waste Generation: BAK2-66 (D3 Antagonist) TypeCheck Determine Physical State Start->TypeCheck Solid Solid Waste (Powder, Vials, Gloves) TypeCheck->Solid Liquid Liquid Waste (DMSO Stocks, Media) TypeCheck->Liquid SolidAction 1. Double Bag (Polyethylene) 2. Label 'CNS Active Toxin' Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck Final Final Disposal: High-Temp Incineration SolidAction->Final Yellow Bin Organic Organic (DMSO/MeOH) Collect in Solvent Carboy LiquidCheck->Organic Aqueous Aqueous (Media/Buffer) DO NOT POUR DOWN DRAIN LiquidCheck->Aqueous Organic->Final Fuel Blending Treat Chemical Inactivation: Add 10% Bleach (30 mins) Aqueous->Treat Treat->Organic Combine after inactivation

Figure 1: Operational workflow for the segregation and destruction of BAK2-66 waste streams. Note the convergence on incineration to prevent aquatic toxicity.

Emergency Procedures

  • In Case of Skin Contact:

    • Do NOT use ethanol immediately (it may increase skin absorption).

    • Wash with copious amounts of soap and running water for 15 minutes.

    • Seek medical attention; inform the physician of exposure to a Dopamine D3 Antagonist .

  • In Case of Inhalation:

    • Move to fresh air immediately.

    • Monitor for signs of sedation or motor incoordination.

References

  • Kumar, V., et al. (2014). "Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66." ACS Medicinal Chemistry Letters, 5(6), 647–651.[5]

    • [5]

  • National Institutes of Health (NIH). "Guidelines for the Disposal of High-Potency Active Pharmaceutical Ingredients (HPAPIs).

  • Occupational Safety and Health Administration (OSHA). "Hazardous Waste Operations and Emergency Response (HAZWOPER) Standards." 29 CFR 1910.120.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BAK2-66
Reactant of Route 2
Reactant of Route 2
BAK2-66

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。